Dodecanedioic Acid
Description
Historical Development of Dodecanedioic Acid Synthesis Research
Historically, the synthesis of dicarboxylic acids, including those with longer chains like this compound, has involved various chemical oxidation methods. Early methods for producing dicarboxylic acids often involved the oxidation of fats and oils using strong oxidizing agents like nitric acid or potassium permanganate. For instance, azelaic acid was prepared by oxidation of oleic acid with potassium permanganate, and later by oxidative cleavage with chromic acid or ozonolysis. gerli.com Similarly, adipic acid was first obtained by oxidation of castor oil with nitric acid. gerli.comatamankimya.com While specific historical details on the initial synthesis of this compound via these early chemical routes are less prominent in the search results, the general historical context of dicarboxylic acid synthesis provides a backdrop for the development of DDDA production methods.
More modern chemical synthesis routes for this compound have involved multi-stage processes, often starting from petrochemical feedstocks like butadiene. One such process involves the cyclotrimerisation of butadiene into cyclododecatriene, followed by hydrogenation and oxidation steps, typically involving air exposure to a mixture of ethanol (B145695) and ketone in the presence of boric acid at high temperatures, and a final oxidation with nitric acid. fortunebusinessinsights.com While effective, these petrochemical-based routes can have drawbacks, including price volatility of feedstocks and the generation of byproducts requiring costly removal. core.ac.ukchula.ac.th
In recent decades, research has increasingly focused on developing bio-based production methods for this compound as a more sustainable alternative. minka.gob.eccore.ac.ukchula.ac.th Microbial fermentation, particularly using specific strains of Candida tropicalis, has emerged as a significant pathway for producing DDDA from renewable feedstocks such as long-chain alkanes, vegetable oils like palm oil, palm kernel oil, and coconut oil. core.ac.ukgerli.comresearchgate.netresearchgate.net This biotransformation process typically involves the ω-oxidation pathway, where microorganisms convert fatty acids or alkanes into dicarboxylic acids. chula.ac.thgoogle.com Research has explored using recombinant microorganisms, such as Pichia pastoris and Saccharomyces cerevisiae, engineered to express enzymes like cytochrome P450 for the terminal oxidation of fatty acids to dicarboxylic acids. chula.ac.th Studies have demonstrated the ability of engineered Saccharomyces cerevisiae strains to produce this compound from lauric acid. chula.ac.th The development of efficient crystallization processes, such as using pneumatically agitated crystallizers, is also a focus to improve the purity and characteristics of microbially produced DDDA. figshare.com
Evolution of this compound Applications in Advanced Materials Science
The application of this compound in advanced materials science has evolved significantly, driven by its unique properties, including excellent chemical resistance, mechanical strength, and thermal stability. minka.gob.ecchemicalbook.com Initially, dicarboxylic acids found uses in various industrial applications like plasticizers, lubricants, and adhesives. gerli.com
This compound's role expanded significantly with its use in the production of high-performance polymers, particularly polyamides. minka.gob.ecchemicalbook.comdataintelo.com A prominent application is in the synthesis of nylon 6,12, a polyamide formed by the condensation reaction of this compound and hexamethylenediamine (B150038). minka.gob.ecgerli.comchemicalbook.com Nylon 6,12 offers superior moisture resistance, thermal stability, and mechanical strength compared to other nylon types like nylon 6 or nylon 6,6, making it suitable for demanding applications in the automotive, electrical, and industrial sectors. minka.gob.ecchemicalbook.com These applications include automotive fuel lines, electrical connectors, plumbing components, engineering plastics, gears, bearings, and conveyor belts. minka.gob.ecchemicalbook.com
Beyond nylon 6,12, DDDA is also used in the synthesis of other polyamides, such as nylon 5,12, which similarly exhibit favorable properties for engineering applications. chemicalbook.com The versatility of DDDA extends to its use in polyesters, coatings, adhesives, greases, dyestuffs, detergents, flame retardants, and fragrances. gerli.comatamankimya.combusinesswire.com In the realm of coatings, DDDA contributes to the durability, weather resistance, and surface finish of powder coatings. minka.gob.ecfortunebusinessinsights.combusinesswire.com Its inclusion in adhesives and sealants provides strong and resilient bonds. minka.gob.ecfortunebusinessinsights.com
Research has also explored the use of this compound in synthesizing novel polymers with specific properties. For example, aliphatic polyesters synthesized from this compound and various aliphatic diols have been developed, exhibiting crystalline structures and melting points ranging from 70 to 90 °C. researchgate.net These bio-based polyesters are being investigated as alternatives to petrochemical-based polymers. researchgate.net Furthermore, this compound has been used as a cross-linking agent in the synthesis of elastic and biodegradable polymers, such as poly(xylitol-dodecanedioic acid), which show promise for biomedical applications like tissue engineering and drug delivery due to their elasticity, biocompatibility, and autofluorescent properties. researchgate.netacs.org Blending polyamides containing this compound with other bio-derived monomers is also being explored to create high-performance materials with enhanced properties like increased Young's modulus. mdpi.com
Current Research Landscape and Future Directions in this compound Studies
Current research on this compound is largely focused on enhancing sustainable production methods and exploring new high-performance applications. A significant area of focus is the optimization of bio-based production processes using microbial fermentation. minka.gob.eccore.ac.ukchula.ac.th Researchers are working on improving the efficiency and yield of DDDA production from renewable feedstocks through genetic engineering of microorganisms and optimization of fermentation conditions. chula.ac.thresearchgate.net The development of cost-effective and environmentally friendly refining processes for bio-based DDDA is also an active area of research to address challenges like purity and crystal characteristics. figshare.com
The increasing demand for sustainable and bio-based products across various industries is a major driver for research into bio-based DDDA. minka.gob.eccredenceresearch.comlucintel.com This includes the development of bio-based polyamides and other materials derived from DDDA. minka.gob.eccredenceresearch.com
Future directions in DDDA research are expected to continue emphasizing sustainability and the development of advanced materials. This includes further advancements in green chemistry and biotechnology to improve the efficiency and reduce the environmental footprint of DDDA production. credenceresearch.com Exploration of new renewable feedstocks for microbial fermentation is also likely.
In terms of applications, research will continue to focus on leveraging DDDA's properties to develop materials with enhanced performance characteristics for demanding sectors like automotive, electronics, and construction. minka.gob.ecdataintelo.comcredenceresearch.comlucintel.comglobenewswire.com The use of DDDA in developing biodegradable polymers and materials for biomedical applications, such as drug delivery and tissue engineering, is another promising area for future research. researchgate.netacs.org Furthermore, the potential of DDDA derivatives in various applications, including lubricants, adhesives, coatings, and fragrances, will likely be explored further, with a growing emphasis on high-performance and environmentally friendly formulations. minka.gob.ecfortunebusinessinsights.combusinesswire.comlucintel.comalliedmarketresearch.com Collaborations between industry, research organizations, and governments are expected to drive innovation in alternative feedstocks, manufacturing processes, and new applications for DDDA. lucintel.com
Data on market trends highlights the growing demand for DDDA, particularly in the Asia Pacific region, driven by industrialization and the expanding automotive sector. core.ac.ukcredenceresearch.comglobenewswire.com The market is also seeing increased demand for bio-based DDDA as industries prioritize sustainability. credenceresearch.comlucintel.comalliedmarketresearch.com
Here is a table summarizing some key research findings:
| Research Area | Key Findings | Source(s) |
| Bio-based Synthesis (Microbial) | Candida tropicalis can produce DDDA from long-chain alkanes and vegetable oils. core.ac.ukgerli.comresearchgate.net Engineered S. cerevisiae can produce DDDA from lauric acid. chula.ac.th | core.ac.ukgerli.comchula.ac.thresearchgate.net |
| Bio-based Synthesis (Process) | Development of pneumatically agitated crystallizers improves purity and crystal characteristics of microbially produced DDDA. figshare.com | figshare.com |
| Polymer Applications (Nylon) | DDDA is crucial for synthesizing nylon 6,12, offering superior moisture resistance, thermal stability, and mechanical strength. minka.gob.ecchemicalbook.com | minka.gob.ecchemicalbook.com |
| Polymer Applications (Polyesters) | Aliphatic polyesters from DDDA and diols show crystalline structures and potential as bio-based alternatives. researchgate.net | researchgate.net |
| Polymer Applications (Biomedical) | Poly(xylitol-dodecanedioic acid) synthesized using DDDA is elastic, biodegradable, biocompatible, and autofluorescent, promising for tissue engineering and drug delivery. researchgate.netacs.org | researchgate.netacs.org |
| Market Trends | Growing demand for DDDA, especially bio-based, driven by applications in nylon, coatings, adhesives, and the automotive industry. minka.gob.eccore.ac.ukfortunebusinessinsights.comcredenceresearch.comlucintel.comglobenewswire.comalliedmarketresearch.com Asia Pacific is a major growth region. core.ac.ukcredenceresearch.comglobenewswire.com | minka.gob.eccore.ac.ukfortunebusinessinsights.comcredenceresearch.comlucintel.comglobenewswire.comalliedmarketresearch.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
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InChI Key |
TVIDDXQYHWJXFK-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C12H22O4 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
53037-60-8, 31352-39-3 (di-hydrochloride salt) | |
| Record name | Dodecanedioic acid, homopolymer | |
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| Record name | Dodecanedioic acid | |
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DSSTOX Substance ID |
DTXSID3027297 | |
| Record name | Dodecanedioic acid | |
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Molecular Weight |
230.30 g/mol | |
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Physical Description |
Dry Powder; Other Solid, White solid; [Hawley], Solid | |
| Record name | Dodecanedioic acid | |
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Solubility |
SOL IN HOT TOLUENE, ALC, HOT ACETIC ACID; SLIGHTLY SOL IN HOT WATER, 0.04 mg/mL | |
| Record name | DODECANEDIOIC ACID | |
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| Record name | Dodecanedioic acid | |
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CAS No. |
693-23-2 | |
| Record name | Dodecanedioic acid | |
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| Record name | DODECANEDIOIC ACID | |
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| Record name | Dodecanedioic acid | |
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| Record name | Dodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
130-132 °C, 127 - 129 °C | |
| Record name | DODECANEDIOIC ACID | |
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| Record name | Dodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthesis Methodologies for Dodecanedioic Acid
Chemical Synthesis Routes
Traditional chemical synthesis of DDDA primarily relies on petrochemical feedstocks, often involving multiple steps and the use of harsh reagents. chula.ac.thnih.gov
Cyclohexanone (B45756) Oxidation Pathways and Process Optimization
While cyclohexanone oxidation is more commonly associated with the production of adipic acid (a six-carbon dicarboxylic acid), analogous oxidation strategies can be applied to larger cyclic ketones or related precursors for the synthesis of dodecanedioic acid. mdpi.com One traditional route involves the oxidation of cyclododecanone (B146445), which can be obtained from butadiene-based processes. chemicalbook.com This oxidation is often carried out using nitric acid, sometimes in the presence of catalysts such as copper and vanadium. chemicalbook.comgoogle.com Process optimization in cyclohexanone oxidation pathways, and by extension, similar cyclic ketone oxidations for DDDA, often focuses on improving selectivity and yield while minimizing the use of corrosive or environmentally harmful oxidants like nitric acid. mdpi.com Research has explored the use of alternative oxidizing agents, such as hydrogen peroxide, in the presence of various catalysts. chemicalbook.combeilstein-journals.org For instance, the oxidation of cycloalkanone acetals using performic acid generated in situ from hydrogen peroxide has been investigated as a method to produce α,ω-dicarboxylic acids, including this compound, with reported yields up to 77% depending on the ring size. d-nb.info Air oxidation of cyclododecanone in glacial acetic acid with a controlled amount of water and a catalyst like manganous acetate (B1210297) has also been explored to improve yield. google.com
Butadiene-Based Synthesis Methods: Advancements and Challenges
This compound has been traditionally produced from butadiene through a multi-step chemical process. wikipedia.orggoogle.com This process typically involves the cyclotrimerization of butadiene to form cyclododecatriene, followed by hydrogenation to cyclododecane. wikipedia.orgchemicalbook.comgoogle.com Cyclododecane is then subjected to autoxidation, often in the presence of boric acid, to yield a mixture of cyclododecanol (B158456) and cyclododecanone. wikipedia.org Finally, this mixture is oxidized to this compound, historically using nitric acid. wikipedia.orggoogle.com
Challenges associated with this traditional butadiene-based route include the use of toxic agents, strong acids, heavy-metal catalysts, and organic solvents, leading to environmental pollution and safety concerns. nih.gov The process can also result in low yields. nih.gov An explosion accident has been reported during the industrial production of DDDA from butadiene. nih.gov
Despite these challenges, advancements may focus on improving individual steps or exploring alternative intermediates. For example, an alternative route involves the ozonolysis of cyclododecene. wikipedia.org Another patented process describes the conversion of 1,3-butadiene (B125203) to cyclododeca-1,5,9-triene (B165249) using a Ziegler-Natta catalyst, followed by oxidation to epoxycyclododeca-5,9-diene, conversion to a mixture of cyclododecanol and cyclododecanone, and final oxidation with nitric acid and catalysts. google.com
Novel Catalytic Systems for this compound Production
The development of novel catalytic systems is crucial for improving the efficiency and sustainability of DDDA production. Research in this area aims to replace harsh oxidants and improve selectivity. While specific novel catalytic systems solely for this compound production from defined chemical precursors are less extensively detailed in the provided results compared to general dicarboxylic acid synthesis or biocatalysis, the principles from related oxidations are relevant. For instance, studies on the selective oxidation of cyclohexanone to adipic acid using molecular oxygen and transition metal catalysts in the presence of alkyl nitrites highlight the potential for developing more environmentally friendly catalytic oxidation processes. mdpi.com The use of Lewis acids in Baeyer-Villiger rearrangements, a type of oxidation that can cleave cyclic ketones, is another area of mechanistic investigation that could inform the design of novel catalysts for DDDA precursors. beilstein-journals.org
Biotechnological and Biocatalytic Synthesis (Biosynthesis)
Biotechnological and biocatalytic approaches offer promising alternatives to traditional chemical synthesis for producing this compound from renewable resources under milder conditions. chula.ac.themergenresearch.comnih.govacs.org
Microbial ω-Oxidation Pathways from Alkanes and Fatty Acids
Microbial ω-oxidation pathways are a key biological route for the synthesis of α,ω-dicarboxylic acids, including this compound, from alkanes and fatty acids. nih.govchula.ac.thgoogle.commatec-conferences.orgresearchgate.net This pathway involves the oxidation of the terminal methyl group (ω-carbon) of an alkane or fatty acid to a carboxylic acid group. nih.govmatec-conferences.orgresearchgate.net
The process typically starts with the terminal oxidation of an n-alkane to a primary alcohol, often catalyzed by cytochrome P450 monooxygenases (CYPs), particularly those belonging to the CYP52 family, found in yeast species like Candida tropicalis. nih.govchula.ac.thresearchgate.net This step is often considered rate-limiting. matec-conferences.orgresearchgate.net The primary alcohol is then further oxidized to an aldehyde and subsequently to a dicarboxylic acid. nih.govmatec-conferences.orgresearchgate.net These subsequent oxidation steps can be catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. nih.govsciepublish.com
Microorganisms, particularly certain yeast strains like Candida tropicalis, are capable of utilizing alkanes or fatty acids as substrates for ω-oxidation. chula.ac.thmatec-conferences.orgresearchgate.net However, in wild-type strains, the produced dicarboxylic acids can be further degraded through β-oxidation, leading to lower yields of the desired long-chain dicarboxylic acid. nih.govmatec-conferences.org
Significant advancements in this area involve metabolic engineering of microorganisms to enhance DDDA production. This includes blocking the β-oxidation pathway to prevent degradation of the dicarboxylic acid product and overexpressing enzymes involved in the ω-oxidation pathway to increase flux towards DDDA. google.commatec-conferences.org For example, genetically engineered strains of Candida tropicalis with blocked β-oxidation have been used to produce DDDA from n-dodecane or fatty acids like methyl laurate. chula.ac.thgoogle.commatec-conferences.org
Another approach involves designing multi-enzymatic cascades in host organisms like Escherichia coli to convert renewable feedstocks like linoleic acid into DDDA. nih.govacs.orghep.com.cn These cascades can involve enzymes such as lipoxygenases, hydroperoxide lyases, aldehyde dehydrogenases, and double bond reductases. nih.govhep.com.cn Optimization of these systems, including enzyme expression and reaction conditions, has led to high productivity rates for DDDA biosynthesis. nih.govhep.com.cn
Studies have investigated the bioconversion of various substrates, including n-dodecane, dodecanoic acid, 12-hydroxy dodecanoic acid, and methyl laurate, into DDDA using different microbial strains and engineered pathways. nih.govchula.ac.thgoogle.commatec-conferences.orgresearchgate.netresearchgate.net The productivity of these biosynthetic processes can vary depending on the strain, substrate, and process conditions. researchgate.net
The use of renewable feedstocks like plant oils and fatty acids in microbial fermentation for DDDA production aligns with the growing emphasis on sustainability in chemical manufacturing. emergenresearch.comacs.org
Examples of DDDA Biosynthesis Studies and Productivity:
| Substrate | Strain | DDA Titer (g/L) | STY (g·L⁻¹·d⁻¹) |
| n-dodecane | Mutant Candida tropicalis | Not specified | Varied, up to 44.9 researchgate.net |
| Methyl Laurate | Wild-type Candida tropicalis | Not specified | Lower than mutant matec-conferences.org |
| Methyl Laurate | Mutant Candida tropicalis | Higher than wild-type matec-conferences.org | Higher than wild-type matec-conferences.org |
| Linoleic acid | Engineered E. coli | Up to 4.41 nih.gov | Up to 43.8 nih.govhep.com.cn |
Note: STY (Space-Time Yield) is a measure of productivity.
Role of Candida tropicalis in this compound Bioproduction
Candida tropicalis is a yeast species widely studied for its ability to produce long-chain dicarboxylic acids, including DDDA, through the targeted functionalization of substrates like n-dodecane and fatty acids. researchgate.netmatec-conferences.orgoup.comoup.com The metabolic formation of DDDA from n-dodecane by Candida tropicalis has been investigated since at least the early 1980s. nih.govresearchgate.net Research has focused on optimizing conditions and engineering strains to enhance DDDA yields. researchgate.netmatec-conferences.orgoup.com While wild-type C. tropicalis can produce DDDA, mutant strains often exhibit higher yields and productivity due to modifications in their metabolic pathways. matec-conferences.orgmatec-conferences.org
Functionalization by Cytochrome P450 Enzymes and Oxidases
The initial and often rate-limiting step in the microbial ω-oxidation pathway for alkane and fatty acid conversion to dicarboxylic acids in C. tropicalis is catalyzed by an enzymatic complex involving cytochrome P450 monooxygenases (CYPs) and associated cytochrome P450 reductases (CPRs). oup.comnih.govmdpi.com These enzymes are responsible for the terminal hydroxylation of the substrate. researchgate.netmdpi.com Following this initial hydroxylation, other oxidases, such as alcohol dehydrogenases and aldehyde dehydrogenases, further oxidize the ω-hydroxy fatty acid to the corresponding dicarboxylic acid. nih.govnih.govmdpi.com The activity of CYPs can be induced by the presence of the substrate. researchgate.net Increasing the activity of one or more cytochrome P450 enzymes, for instance, by increasing the copy number of the corresponding genes or enhancing promoter activity, can lead to increased production of the target dicarboxylic acid like DDDA by increasing carbon flux through the ω-oxidation pathway. google.com
Genetic Engineering Strategies for Enhanced this compound Yields in Microorganisms
Genetic engineering plays a crucial role in improving DDDA production in microorganisms. A key strategy involves blocking the β-oxidation pathway, which naturally degrades fatty acids and dicarboxylic acids into shorter chain molecules, thereby diverting metabolic flux towards the accumulation of the desired long-chain dicarboxylic acid. researchgate.netmatec-conferences.orgnih.gov Deletion of genes involved in β-oxidation and overexpression of ω-oxidation enzymes can lead to higher yields. matec-conferences.org Genetic engineering can also aim to improve the microorganism's ability to secrete the produced dicarboxylic acids, facilitating their recovery from the fermentation broth. matec-conferences.org Studies have demonstrated successful strain engineering in C. tropicalis and other yeasts, such as Wickerhamiella sorbophila, to enhance DDDA production through such modifications. researchgate.netnih.govnih.gov
Bioconversion Studies with Methyl Esters of Fatty Acids
Utilizing renewable resources like plant oils as substrates for DDDA production is highly relevant industrially. oup.com Bioconversion studies have explored the use of methyl esters of fatty acids, such as methyl laurate (dodecanoic acid methyl ester), as alternative substrates for C. tropicalis. researchgate.netmatec-conferences.orgresearchgate.netutm.my Methyl laurate can be readily obtained from the transesterification of plant oils like coconut oil. researchgate.netoup.com Studies have shown that C. tropicalis can assimilate methyl laurate and convert it to DDDA. matec-conferences.orgmatec-conferences.orgresearchgate.net Optimized process parameters, including substrate feeding strategies and pH control, have been developed to improve DDDA concentrations from methyl ester substrates. researchgate.netoup.com While wild-type strains can perform this bioconversion, engineered strains with blocked β-oxidation pathways have demonstrated significantly higher DDDA yields from methyl laurate. researchgate.netmatec-conferences.orgnih.gov
Enzymatic Cascade Systems for this compound Biosynthesis
Beyond whole-cell microbial fermentation, in vitro enzymatic cascade systems offer another approach for DDDA biosynthesis. These systems utilize a series of enzymes to catalyze sequential reactions, converting a starting material into the target product. nih.govsciepublish.comsciepublish.com
Lipoxygenase Pathway-Derived Cascades in Escherichia coli
Enzymatic cascades derived from the lipoxygenase (LOX) pathway in plants have been designed and constructed in Escherichia coli for the production of DDDA from renewable fatty acids like linoleic acid. nih.govhep.com.cnnih.govresearchgate.net The LOX pathway involves the dioxygenation of polyunsaturated fatty acids by lipoxygenases and subsequent cleavage by hydroperoxide lyases (HPL). nih.govresearchgate.net Cascades for DDDA synthesis typically involve multiple enzymes, including lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and double-bond reductase, along with enzymes for cofactor recycling like NADH oxidase. nih.govhep.com.cnnih.gov These cascades aim to convert fatty acids through a series of oxidation and reduction steps to yield DDDA.
Co-expression Systems for Multi-Enzymatic Reactions
To implement enzymatic cascades within a microbial host like E. coli, co-expression systems are employed. nih.govresearchgate.nethep.com.cnnih.gov These systems involve the simultaneous expression of the genes encoding the multiple enzymes required for the cascade pathway within the same cell. nih.govhep.com.cnnih.gov By co-expressing the component enzymes, a whole-cell biocatalyst is created that can perform the multi-step conversion in a single reaction vessel. nih.govhep.com.cnnih.gov This approach simplifies the process compared to using isolated enzymes and can improve efficiency by channeling intermediates between enzymes. Research has focused on optimizing these co-expression systems and reaction conditions to achieve high DDDA productivity from renewable feedstocks. nih.govhep.com.cnnih.gov
Examples of this compound Production Yields
| Microorganism / System | Substrate | Yield / Concentration | Reference |
| Candida tropicalis (wild-type) | Methyl laurate | 0.20 g DDDA/g methyl laurate | matec-conferences.orgmatec-conferences.org |
| Candida tropicalis (mutant) | n-dodecane | 166 g/L | oup.com |
| Candida viswanathii ipe-1 | n-dodecane | 181.6 g/L | oup.com |
| Wickerhamiella sorbophila UHP4 (engineered) | Methyl laurate | 92.5 g/L | nih.govnih.gov |
| E. coli (multi-enzymatic cascade) | Linoleic acid | 43.8 g/L/d | nih.govhep.com.cnnih.gov |
Note: Yields and concentrations can vary significantly depending on the specific strain, substrate concentration, fermentation conditions, and process optimization.
Cofactor Regeneration Strategies in Biocatalytic Processes
Biocatalytic synthesis of this compound often involves enzymatic reactions that require cofactors, such as NAD(P)H. sciepublish.comnih.govnih.govresearchgate.net Efficient and cost-effective regeneration of these cofactors is essential for the economic viability of these processes. sciepublish.comnih.govresearchgate.net Cofactor regeneration strategies aim to avoid the need for large additions of expensive coenzymes. sciepublish.com
One strategy involves coupling the main enzymatic reaction with another reaction catalyzed by an enzyme that can regenerate the required cofactor. For instance, NADH oxidase (NOX) is used for cofactor regeneration, consuming molecular oxygen and not requiring additional substrates to drive product formation. sciepublish.comnih.gov This approach has been integrated into multi-enzymatic cascades for the production of dicarboxylic acids from fatty acids. sciepublish.com In engineered biocatalyst systems for producing α,ω-dicarboxylic acids from ω-hydroxycarboxylic acids, NAD(P)H flavin oxidoreductase has been introduced as the NAD(P)H oxidase to construct a cofactor regeneration system. nih.govresearchgate.net Such systems have demonstrated enhanced activity compared to those without cofactor regeneration. researchgate.net
Biomass-Derived Precursors for this compound Synthesis
Utilizing renewable biomass-derived carbon sources as precursors for DDDA synthesis is a key aspect of developing sustainable production routes. google.comgoogle.comgoogle.commdpi.com This approach reduces reliance on petrochemical feedstocks and contributes to a more circular economy. confex.comgoogle.comgoogle.comrsc.org
Utilization of Renewable Carbon Sources (e.g., Muconic Acid, Linoleic Acid)
Renewable carbon sources like muconic acid and linoleic acid are being investigated as starting materials for DDDA synthesis. nih.govgoogle.comgoogle.com
One method involves the biological formation of muconic acid from a renewable carbon source, followed by its reduction to hexenedioic acid. google.comgoogle.comgoogle.com The hexenedioic acid is then reacted with an unsaturated fatty acid, typically a Δ9 unsaturated fatty acid, in a metathesis reaction to produce dodecenedioic acid, which is subsequently reduced to this compound. google.comgoogle.comgoogle.com This pathway highlights the potential of integrating biological and chemical steps.
Linoleic acid is another promising renewable precursor. A multi-enzymatic cascade has been designed and constructed for the production of DDDA from linoleic acid based on the lipoxygenase pathway in plants. nih.govgenscript.com This cascade involves enzymes such as lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and double-bond reductase, along with NADH oxidase for cofactor recycling. nih.govgenscript.com Whole-cell one-pot synthesis using engineered E. coli strains has achieved high productivity of DDDA from linoleic acid. nih.govgenscript.com
Conversion of Plant-Oil Derivatives (Castor Oil, Palm Kernel Oil, Coconut Oil)
Plant oils and their derivatives, such as castor oil, palm kernel oil, and coconut oil, are abundant renewable resources that can serve as feedstocks for DDDA production. chemicalbook.comconfex.comdigitellinc.comresearchgate.netnih.govfosfa.orgresearchgate.net These oils contain fatty acids with carbon chain lengths that can be converted to C12 dicarboxylic acids. fosfa.org
Castor oil, rich in ricinoleic acid, has been traditionally used to produce sebacic acid through alkali pyrolysis. cir-safety.org While not directly yielding DDDA, this demonstrates the principle of converting plant oil fatty acids into dicarboxylic acids.
Palm kernel oil and coconut oil are rich in medium-chain fatty acids, particularly lauric acid (C12). chemicalbook.comconfex.comdigitellinc.comfosfa.org These oils or their derivatives, such as dodecanoic acid methyl ester (derived from coconut oil), can be used in whole-cell biotransformation processes. researchgate.netnih.gov Candida tropicalis is a microorganism that has been shown to convert n-dodecane and fatty acids to dicarboxylic acids through terminal oxidation. corvay-specialty.comresearchgate.netnih.govresearchgate.net By optimizing process parameters like pH shift and substrate feeding strategy, significant concentrations of DDDA have been achieved using C. tropicalis and dodecanoic acid methyl ester. researchgate.netnih.gov
Hybrid Chemocatalytic and Biocatalytic Approaches
Combining the strengths of chemical and biological catalysis offers a synergistic approach for the sustainable production of DDDA from renewable feedstocks. confex.comdigitellinc.com These hybrid processes can overcome limitations associated with purely chemical or biological routes, such as complex purification steps in chemical synthesis or limited biocatalyst efficacy in some fermentation processes. confex.comdigitellinc.com
Hydrodeoxygenation of Renewable Feedstocks
Hydrodeoxygenation (HDO) is a chemocatalytic process used to remove oxygen from renewable feedstocks like vegetable oils, animal fats, and fatty acids, converting them into linear alkanes. confex.comdigitellinc.comdigitalrefining.comgoogle.comgoogle.com This step is crucial for transforming the oxygen-rich biomass-derived molecules into hydrocarbons suitable for subsequent conversion to dicarboxylic acids. confex.comdigitellinc.comdigitalrefining.comgoogle.com
HDO of vegetable oils and fatty acids typically involves supported base and precious metal catalysts under elevated temperature and hydrogen pressure. confex.comchemicalbook.com For example, hydrodeoxygenation of palm kernel oil can yield dodecane (B42187). confex.com The resulting linear alkanes, such as dodecane (C12), serve as intermediates for the production of DDDA with the same carbon chain length. confex.comgoogle.com
Integration of Microbial Oxidation for Polymer-Grade this compound
The linear alkanes produced from the hydrodeoxygenation of renewable feedstocks can be subjected to microbial oxidation to yield α,ω-dicarboxylic acids like DDDA. confex.comdigitellinc.comgoogle.com This integration leverages the specificity of microorganisms to functionalize the terminal carbons of the alkane chain.
Following the hydrodeoxygenation of renewable feedstocks to produce dodecane, microbial oxidation using organisms such as Candida tropicalis can quantitatively convert dodecane to DDDA. confex.com This combined approach has demonstrated the potential to produce high-purity, polymer-grade DDDA from renewable resources. confex.com The properties of Nylon-6,12 produced from this bio-based DDDA have been shown to be comparable to those of Nylon-6,12 derived from petrochemical sources. confex.com
This hybrid approach offers a sustainable and potentially more efficient route compared to traditional methods, providing a promising pathway for the future production of this compound. confex.comdigitellinc.com
Advanced Characterization and Analytical Methodologies for Dodecanedioic Acid and Its Derivatives
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are essential for separating and quantifying components within a sample, making them invaluable for assessing the purity of dodecanedioic acid and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly for determining its purity and quantifying its presence in various matrices. HPLC methods have been developed for the analysis of this compound in different applications, including pharmacokinetic studies in humans nih.gov and the analysis of impurities in other dicarboxylic acid formulations researchgate.netebi.ac.ukscience.gov.
In one study investigating the pharmacokinetics of this compound in humans, HPLC was used to measure serum concentrations of the compound after intravenous administration. nih.gov The method involved collecting blood samples at timed intervals and analyzing the serum for this compound content. nih.gov
HPLC has also been employed in the identification of impurities in liposomal formulations of azelaic acid, where this compound was among the dicarboxylic acids identified as potential impurities. researchgate.netebi.ac.ukscience.gov The use of HPLC with an evaporative light-scattering detector (ELSD) was highlighted for determining the contamination of azelaic acid. researchgate.netebi.ac.uk
Furthermore, a reverse phase HPLC method using a Newcrom R1 column has been described for the separation of this compound, dihydrazide. sielc.com This method utilizes a mobile phase containing acetonitrile, water, and phosphoric acid, with the possibility of replacing phosphoric acid with formic acid for Mass Spectrometry (MS) compatibility. sielc.com The method is indicated as scalable for preparative separation and isolation of impurities. sielc.com
HPLC analysis is also used to assess the purity of this compound, with reported purity levels around 98.5% or higher. nacchemical.comepo.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and structural elucidation of volatile and semi-volatile compounds, including this compound and its derivatives. GC-MS is particularly useful for analyzing complex mixtures and confirming the identity of components based on their fragmentation patterns.
GC-MS has been utilized in the identification of this compound in various contexts, such as in the analysis of phytochemicals in plant extracts phytojournal.com and in the identification of impurities in other chemical products. researchgate.netebi.ac.uk In the analysis of a methanol (B129727) extract of Elephantopus scaber L., this compound was identified as a fatty acid component using GC-MS. phytojournal.com
The technique was also crucial in identifying an unknown impurity in a liposomal formulation of azelaic acid. researchgate.netebi.ac.uk By comparing chromatograms obtained from HPLC-ELSD, GC-FID, and GC-MS, the impurity was identified as an ethyl monoester of azelaic acid, with the final identification confirmed by GC with MS. researchgate.netebi.ac.uk
Predicted GC-MS spectra for this compound, such as a predicted spectrum for the bis(trimethylsilyl) derivative, are available in databases and can be used as a guide for identification, although experimental confirmation is necessary. hmdb.ca
GC-MS is often used in conjunction with derivatization techniques, such as methylation, to increase the volatility of dicarboxylic acids like this compound, making them suitable for GC analysis. researchgate.net
Gas Chromatography-Flame Ionization Detection (GC-FID) in this compound Analysis
Gas Chromatography-Flame Ionization Detection (GC-FID) is a quantitative chromatographic technique commonly used for the analysis of organic compounds. In the context of this compound, GC-FID is applied for determining its concentration and assessing the purity of samples.
GC-FID has been used to determine the concentration and purity of this compound crystals. researchgate.net In one study focusing on the crystallization process of this compound, GC-FID was employed to analyze crystal samples dissolved in a TMAH-water solution. researchgate.net The purity of the samples was calculated using the area normalization method. researchgate.net
GC-FID analysis has also been used in the context of analyzing linear dicarboxylic acids produced from renewable resources. google.com A GC-FID analysis of a reaction product showed a distribution of linear hydrocarbons and this compound. google.com
Similar to GC-MS, derivatization, such as methylation, is often necessary to analyze fatty acids and dicarboxylic acids by GC-FID due to their low volatility. researchgate.net GC-FID is considered a reliable technique for quantitative analysis and can be more general, economical, and simpler for quantification compared to GC-MS for certain applications. researchgate.net GC-FID was also used alongside HPLC-ELSD and GC-MS in the identification procedure of an impurity in an azelaic acid formulation. researchgate.netebi.ac.ukscience.gov
Spectroscopic Techniques for Chemical Structure Confirmation
Spectroscopic methods provide valuable information about the chemical bonds and functional groups present in a molecule, which is essential for confirming the structure of this compound and its derivatives.
Fourier Transform Infrared (FTIR) Spectroscopy in Polymer Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and characterize the chemical structure of organic compounds and polymers. In the context of this compound, FTIR is often used to confirm the formation of ester bonds in polymers synthesized using this compound as a monomer or cross-linking agent.
Studies on polymers synthesized with this compound, such as poly(xylitol-dodecanedioic acid) (PXDDA), have utilized FTIR spectroscopy to confirm the presence of ester linkages in the polymer structure. acs.orgnih.govgoogle.com FTIR results confirmed the formation of ester bonding in the PXDDA polymer. acs.orgnih.gov
FTIR spectroscopy is also used to investigate intermolecular and intramolecular interactions in polymers. indianchemicalsociety.com In the characterization of aliphatic biocompatible polymers prepared from PEG 400 and dicarboxylic acids including this compound, IR spectroscopy was used for structural elucidation. indianchemicalsociety.com FTIR spectra of copolyesters were recorded using potassium bromide pellets. indianchemicalsociety.com
FTIR analysis is a common technique for investigating polymer structures and confirming the presence of specific functional groups formed during polymerization reactions involving this compound. researchgate.netchemicalbook.comoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the molecular structure, connectivity, and conformation of organic molecules. Both ¹H NMR and ¹³C NMR are valuable for confirming the structure of this compound and its derivatives.
¹H NMR spectroscopy has been used to characterize polymers synthesized with this compound, revealing the presence of specific bonds, such as ester and amide bonds in poly(ester-amide)s. researchgate.net
NMR spectra of this compound and its derivatives can provide insights into their molecular architecture. nih.govchemicalbook.comthermofisher.com For instance, ¹H NMR spectra of this compound in different environments, such as within a cavitand, have been studied to understand their behavior in confined spaces. researchgate.net The ¹H NMR spectrum of this compound itself is available in spectral databases. chemicalbook.comnih.gov
NMR spectroscopy, along with IR spectral studies, is used to elucidate the structures of copolymers synthesized from this compound and other monomers. indianchemicalsociety.com ¹H NMR spectra of this compound monoethyl ester are also available, showing characteristic peaks corresponding to the different proton environments in the molecule. chemicalbook.com
NMR spectroscopy is a crucial tool for confirming the molecular structure and studying the molecular architecture of this compound and its various derivatives.
This compound (DDDA), a C12 alpha,omega-dicarboxylic acid, serves as a key monomer in the synthesis of various polymers, notably polyamides and polyesters wikipedia.orgmatsen.de. The properties of these polymers are significantly influenced by their molecular weight and thermal characteristics, necessitating advanced analytical methodologies for comprehensive characterization.
Thermal Analysis for Polymer Characterization
Thermal analysis techniques are vital for investigating the thermal transitions and stability of polymers incorporating this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are widely used for this purpose researchgate.netindianchemicalsociety.comvot.pl.
The thermal properties of this compound-based polymers are influenced by the nature of the co-monomers and the synthesis conditions. Polyamide 612 (PA6.12), a well-known polymer synthesized from this compound and hexamethylenediamine (B150038), typically exhibits a glass transition temperature ranging from 40 to 65°C and a melting temperature between 210 and 220°C netzsch.com. For poly(glycerol-dodecanoate) (PGD), a polyester (B1180765) synthesized from glycerol (B35011) and this compound, a glass transition temperature around 32°C has been reported nih.gov. The proportion of this compound in the polymer structure can impact its glass transition temperature and crystallinity researchgate.netacs.org.
TGA measures the change in mass of a polymer sample as it is heated, providing insights into its thermal stability and decomposition profile indianchemicalsociety.com. The decomposition temperature (Td), determined from TGA curves, indicates the temperature at which the polymer begins to degrade. PA6.12, for instance, shows a decomposition temperature typically between 450 and 465°C netzsch.com. TGA can also be used to infer the composition of the polymer based on the temperatures and magnitudes of mass loss steps.
Coupled techniques, such as simultaneous DSC-TGA, allow for the simultaneous acquisition of thermal and mass loss data, enabling a more complete understanding of events like decomposition that are accompanied by mass change google.com.
Thermal analysis data are commonly presented as thermograms, illustrating heat flow or mass change as a function of temperature. Key thermal transition temperatures and the extent of mass loss at specific temperatures are extracted from these curves.
Interactive Data Table: Thermal Properties of Select this compound-Based Polymers
| Polymer Type | Co-monomer(s) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) | Reference |
| Polyamide 612 (PA6.12) | Hexamethylenediamine | 40 - 65 | 210 - 220 | 450 - 465 | netzsch.com |
| Poly(glycerol-dodecanoate) | Glycerol | ~32 | Not reported as melting | ~700 (complete combustion) | nih.gov |
| Poly(xylitol-dodecanedioic acid) | Xylitol (B92547) | Lower with higher DDDA ratio | Not observed (amorphous) | Not specified | acs.orggoogle.com |
Note: Thermal properties can be influenced by factors such as molecular weight, crystallinity, processing history, and specific experimental conditions.
Derivatives and Functionalization of Dodecanedioic Acid
Synthesis and Characterization of Diesters of Dodecanedioic Acid
Diesters of this compound are significant derivatives synthesized through the esterification of both carboxyl groups with alcohols. These compounds exhibit properties that make them valuable in various applications, including as plasticizers and lubricants fishersci.cagoogle.com.
Esterification Reaction Mechanisms and Optimization
The synthesis of this compound diesters typically involves the acid-catalyzed esterification reaction between this compound and the desired alcohol. This reaction follows a general esterification mechanism where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic. An alcohol molecule then attacks the carbonyl carbon. A proton transfer occurs, followed by the elimination of water, regenerating the acid catalyst and forming the ester linkage.
Optimization of the esterification reaction parameters is crucial to achieve high yields and purity of the desired diesters. Factors influencing the reaction include the molar ratio of reactants, reaction temperature, catalyst type and concentration, and reaction time researchgate.netsrce.hr. Studies have investigated the esterification of this compound with various alcohols, including long-chain and branched alcohols, using catalysts such as sulfuric acid researchgate.netsrce.hrijcce.ac.ir. For instance, research on the synthesis of dicarboxylate esters for biolubricant base oils, including those derived from this compound, utilized sulfuric acid as a catalyst with reaction temperatures around 120–130 °C and an acid-to-alcohol molar ratio of 1:2 researchgate.netsrce.hr. The Dean-Stark distillation method is often employed to remove water generated during the reaction, driving the equilibrium towards product formation researchgate.netijcce.ac.ir.
Characterization of the synthesized diesters is commonly performed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm their chemical structures researchgate.netijcce.ac.irbiointerfaceresearch.com. Techniques like Gas Chromatography (GC) can be used to determine the purity and yield of the diester products ijcce.ac.ir.
Applications of this compound Esters as Plasticizers and Lubricants
Diesters of this compound are widely utilized as plasticizers, particularly in polymers like polyvinyl chloride (PVC), where they enhance flexibility and durability ontosight.aicymitquimica.com. Examples include bis(2-ethylhexyl) dodecanedioate (B1236620) (dioctyl dodecanedioate) ontosight.ainih.govfishersci.ca. These esters are valued for their low volatility and good permanence, making them effective additives in plastic formulations ontosight.ai.
Furthermore, this compound esters are employed as high-performance lubricants and base oils for greases, especially in demanding applications such as jet engines and gas turbines atamanchemicals.comgoogle.comgoogle.com. Their properties, such as good low-temperature performance, high flash points, high viscosity indexes, and good oxidative stability, contribute to their suitability as lubricants biointerfaceresearch.comresearchgate.net. Studies have shown that the structure of the alcohol used in esterification affects the lubrication properties of the resulting diesters, with branched alcohols often leading to improved low-temperature performance biointerfaceresearch.comresearchgate.net.
Here is a table summarizing some this compound diesters and their applications:
| Diester Name | Common Alcohol Used | Applications |
| Dimethyl dodecanedioate | Methanol (B129727) | Intermediate, potentially others |
| Diethyl dodecanedioate | Ethanol (B145695) | Plasticizer, Polyesters |
| Bis(2-ethylhexyl) dodecanedioate | 2-Ethylhexanol | Plasticizer (PVC), Lubricant |
| Dioctyl dodecanedioate | Octanol (B41247) | Lubricant, Grease base oil |
| Bis(2-octyldodecyl) dodecanedioate | 2-Octyldodecanol | Cosmetic ingredient (Emollient, Antistatic) nih.gov |
Development of Thiol-Functionalized Copolymeric Polyesters
Thiol-functionalized copolymeric polyesters can be developed using this compound or its esters through enzymatic polymerization reactions. Research has demonstrated the synthesis of such polyesters by lipase-catalyzed esterification and transesterification. ebi.ac.uknih.gov. For instance, copolymeric polyoxoesters containing branched-chain methylenethiol functions, such as poly(1,12-dodecanedioic acid-co-1-thioglycerol) and poly(diethyl 1,12-dodecanedioate-co-1-thioglycerol), have been synthesized ebi.ac.uknih.govebi.ac.uk.
These polymerizations were catalyzed by immobilized lipase (B570770) B from Candida antarctica (Novozym 435) using 1-thioglycerol (3-mercaptopropane-1,2-diol) as a co-monomer ebi.ac.uknih.govebi.ac.ukabmole.com. The reactions were conducted under vacuum to facilitate the removal of byproducts (water or ethanol), driving the polymerization forward ebi.ac.ukebi.ac.uk. The resulting polyesters were characterized to determine their molecular weights and structures ebi.ac.uknih.gov. For example, poly(1,12-dodecanedioic acid-co-1-thioglycerol) with a molecular weight of approximately 170,000 Da was obtained, while poly(diethyl 1,12-dodecanedioate-co-1-thioglycerol) had a lower molecular weight of around 7,100 Da ebi.ac.uknih.govebi.ac.uk. These thiol-functionalized polyesters hold potential for various applications due to the reactive thiol groups along the polymer backbone abmole.com.
Decarboxylation Mechanisms and Products
Decarboxylation involves the removal of a carboxyl group (-COOH) from a molecule, releasing carbon dioxide. While dicarboxylic acids can undergo decarboxylation, the process and products depend on the specific conditions and mechanisms involved masterorganicchemistry.com.
Biocatalytic Decarboxylation by Enzymes (e.g., UndB)
Biocatalytic decarboxylation of fatty acids and dicarboxylic acids can be mediated by specific enzymes. For instance, the enzyme UndB from Pseudomonas putida GPo1 has been identified as a terminal alkene-forming fatty acid decarboxylase nih.gov. This enzyme catalyzes the oxidative decarboxylation of fatty acids, converting them into terminal alkenes nih.gov. While this compound is a dicarboxylic acid, related enzymatic decarboxylation processes involving similar enzymes could potentially lead to the formation of products with fewer carbon atoms or modified structures. Research on the biosynthesis of long-chain dicarboxylic acids, such as this compound, often involves microbial fermentation pathways where β-oxidation is inactivated to prevent further degradation of fatty acid precursors researchgate.net.
Formation of Unsaturated Intermediates and Alkenes
Decarboxylation of dicarboxylic acids can, under certain conditions, lead to the formation of unsaturated intermediates or alkenes. While direct decarboxylation of this compound to a simple alkene would involve the loss of two carboxyl groups, other mechanisms or enzymatic pathways might result in unsaturated products. For example, in the context of fatty acid decarboxylation by enzymes like UndB, the process directly yields terminal alkenes nih.gov.
In mass spectrometry studies of dicarboxylic acid monoanions, fragmentation pathways can include decarboxylation, which may involve the loss of CO₂ from the non-ionized carboxyl group cdnsciencepub.com. For longer-chain diacids (≥ C6), the combined loss of water and CO₂ has been observed cdnsciencepub.com. The specific products and intermediates formed during this compound decarboxylation depend heavily on the reaction conditions, catalysts (chemical or enzymatic), and the presence of other reactants.
Synthesis of Novel this compound Derivatives for Specialty Applications
This compound (DDDA), a C12 α,ω-dicarboxylic acid, serves as a versatile building block for the synthesis of a wide array of derivatives with applications in various specialty fields. Its linear structure and terminal carboxyl groups facilitate functionalization reactions, leading to compounds with tailored properties. The synthesis of novel DDDA derivatives is an active area of research, driven by the demand for high-performance materials and sustainable chemical processes.
Traditional synthesis routes for long-chain dicarboxylic acids, including DDDA, have primarily relied on petrochemical feedstocks, often involving multi-step chemical processes with associated environmental concerns and dependence on depleting resources. magtech.com.cnosti.govgoogle.com These methods can include the oxidation of cyclic olefins or alkanes. For instance, DDDA has been historically produced from butadiene through a multi-step process involving cyclotrimerization to cyclododecatriene, hydrogenation to cyclododecane, and subsequent oxidation. wikipedia.org
In response to the need for more sustainable alternatives, significant research has focused on the biotechnological production of DDDA and its precursors from renewable resources. Certain yeast strains, notably Candida tropicalis, have demonstrated the ability to convert long-chain fatty acids or alkanes derived from plant oils into α,ω-dicarboxylic acids through ω-oxidation pathways. osti.govfraunhofer.deacs.org This biological conversion offers advantages such as the use of renewable feedstocks and reduced generation of hazardous byproducts compared to traditional chemical routes. osti.gov Efforts in metabolic engineering aim to enhance the efficiency and yield of DDDA biosynthesis by modifying these microbial pathways, for example, by targeting the genes involved in β-oxidation to prevent the degradation of the desired diacid product. fraunhofer.de
Novel synthetic approaches also explore the use of techniques like olefin metathesis. One method involves the biological formation of muconic acid from a renewable carbon source, followed by reduction to hexenedioic acid. google.comgoogle.com This hexenedioic acid can then be reacted with an unsaturated fatty acid, such as a Δ⁹ unsaturated fatty acid (e.g., oleic acid), via a metathesis reaction to yield dodecenedioic acid, which is subsequently hydrogenated to produce DDDA. google.comgoogle.com This route leverages renewable biomass for the initial building blocks and utilizes catalytic methods for chain elongation.
The synthesized DDDA and its derivatives find applications in diverse specialty areas. For example, DDDA is a key monomer in the production of specialty polyamides like nylon 6,12, known for its excellent chemical resistance, thermal stability, and low moisture absorption, making it suitable for automotive applications, coatings, adhesives, and textiles. wikipedia.orgcorvay-specialty.comchemicalbook.com Ester derivatives of DDDA, such as diesters formed with alcohols like octanol or butanol, are utilized as plasticizers in polymers like polyvinyl chloride and cellulose (B213188) acetate (B1210297), imparting flexibility and durability. corvay-specialty.comchemicalbook.com These diesters can also serve as high-grade lubricants for demanding applications such as jet engines and gas turbines. chemicalbook.com
Further functionalization of the DDDA backbone can lead to derivatives with unique properties for highly specialized applications. For instance, substituted dodecanedioic acids like 2,11-dibutyl-2,11-dimethyl-dodecanedioic acid and 2,11-dimethyl-2,11-dipropyl-dodecanedioic acid have been explored for their use in polymers, coatings, and adhesives, where the alkyl substituents can influence properties such as flexibility, heat resistance, and chemical stability. ontosight.aiontosight.ai Research is also ongoing into utilizing DDDA and its derivatives in the synthesis of biodegradable polymers, contributing to the development of more environmentally sustainable materials. ontosight.ai
The synthesis of novel DDDA derivatives often involves established organic chemistry reactions applied to the dicarboxylic acid framework, such as esterification, amidation, and reactions targeting the α-carbons or the alkyl chain. The specific functionalization strategy is dictated by the desired end application and the properties required of the derivative.
While specific detailed research findings on the synthesis of novel derivatives beyond those commonly used in polymers and lubricants are dispersed across patents and specialized literature, the general approaches involve modifying the carboxyl groups or introducing substituents along the hydrocarbon chain to tune the physical and chemical properties for niche applications. The increasing focus on bio-based production routes for DDDA itself is expected to drive the development of novel derivatives derived from these sustainable sources.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12736 |
| Azelaic acid | 2266 |
| Suberic acid | 10457 |
| Sebacic acid | 5192 |
| Brassylic acid | 10458 |
| Muconic acid | 444071 |
| Hexenedioic acid | 6434405 |
| Oleic acid | 445639 |
| Dodecenedioic acid | 5363484 |
| 1,6-Hexamethylenediamine | 31240 |
| Octanol | 1116 |
| Butanol | 263 |
Interactive Data Table:
Dodecanedioic Acid in Polymer Science and Materials Research
Polyamide Synthesis and Engineering
Dodecanedioic acid is a key component in the synthesis of high-performance polyamides, often referred to as nylons. These polyamides are known for their robust mechanical and thermal properties. genoaint.comatamanchemicals.comchemicalbook.com
Nylon 6,12 and Nylon 12,12 Production and Performance Characterization
This compound is a primary raw material for the production of long-chain polyamides like Nylon 6,12 and Nylon 12,12 atamanchemicals.comroyal-chem.com. Nylon 6,12 is synthesized by the condensation reaction of hexamethylenediamine (B150038) (a 6-carbon diamine) and this compound (a 12-carbon diacid) europlas.com.vn. This structure, with the longer carbon chain from DDDA, results in lower moisture absorption and improved dimensional stability compared to shorter-chain nylons like Nylon 6 or Nylon 6,6 minka.gob.ecgenoaint.comeuroplas.com.vn. Nylon 6,12 exhibits superior moisture resistance, thermal stability, and mechanical strength, making it suitable for demanding applications such as automotive fuel lines and electrical connectors minka.gob.ecgenoaint.com.
Nylon 12,12 is synthesized from 1,12-dodecanediamine and this compound researchgate.net. Both Nylon 6,12 and Nylon 12,12 are classified as long-chain nylons and are valued for their performance characteristics, including chemical resistance and toughness royal-chem.comimmould.com.
Here is a table summarizing some properties of Nylon 6,12:
| Property | Value | Source |
| Density | 1.06 to 1.07 g/cm³ | europlas.com.vn |
| Melting Point | 218 °C | europlas.com.vn |
| Moisture Absorption | Reduced compared to Nylon 6 | europlas.com.vn |
| Chemical Resistance | Good to oils, greases, aliphatic hydrocarbons, and alkalies | immould.com |
Structure-Property Relationships in this compound-Based Polyamides
The properties of polyamides derived from this compound are significantly influenced by their molecular structure, particularly the arrangement and interactions of the amide groups and the long aliphatic chains contributed by DDDA. The presence of the long hydrocarbon chain in DDDA increases the spacing between amide linkages in the polymer backbone europlas.com.vn. This increased spacing leads to lower hydrogen bonding density compared to shorter-chain polyamides, affecting crystallinity, melting point, and moisture absorption europlas.com.vn.
Research on polyamides synthesized from this compound and branched diamines, such as 2-methylpentamethylenediamine (MPMD), has revealed interesting polymorphic behavior related to the incorporation of the branched structure. At lower temperatures, the crystal structure can be similar to the gamma form found in other polyamides. At higher temperatures, a different crystalline form may appear where the diamine moiety adopts a bent conformation, causing a change in the chain packing and a shortening along the crystallographic axis researchgate.netakjournals.com. The presence of the methyl side group in MPMD-based polyamides is linked to polymorphism and can slightly increase the temperature of the gamma relaxation akjournals.com.
The solid form (crystal structure and morphology) of the nylon salt precursors also impacts the properties of the resulting polyamides synthesized via solid-state polymerization. For instance, the anhydrate salt of 1,5-pentanediamine and this compound can lead to a polyamide with a higher melting point and elastic modulus compared to that obtained from the dihydrate salt mdpi.com.
Development of Thermoplastic Polyamide Elastomers (TPAEs) with Damping Properties
This compound is utilized in the synthesis of thermoplastic polyamide elastomers (TPAEs), which are block copolymers typically consisting of rigid polyamide hard segments and flexible polyether or aliphatic polyester (B1180765) soft segments mdpi.comresearchgate.net. These materials bridge the gap between thermoplastics and elastomers, offering properties such as high elasticity, good low-temperature performance, and energy return mdpi.com.
Novel TPAEs with damping properties have been synthesized using this compound, 1,12-dodecanediamine (forming polyamide 1212 hard segments), and amorphous polyetheramine (such as poly(propylene glycol) diamine) as soft segments researchgate.netmdpi.comnih.gov. The structure-property relationships in these TPAEs have been systematically studied. The morphology reveals microphase separation between the crystalline polyamide domains and the amorphous polyetheramine-rich domains researchgate.netmdpi.comnih.gov. TPAEs with higher content of long-chain poly(propylene glycol) diamine soft segments have demonstrated good damping performance, particularly at low temperatures researchgate.netmdpi.comnih.gov. These materials exhibit high elastic properties and low residual strain at room temperature, along with low density and high shock-absorbing ability, making them potential candidates for applications like sports equipment used in cold conditions mdpi.comnih.govdntb.gov.ua.
Polyester Synthesis and Advanced Materials
This compound is also a valuable monomer for synthesizing various polyesters, including aliphatic long-chain polyesters and specialized materials like poly(glycerol-dodecanoate). chemicalbook.comroyal-chem.com
Aliphatic Long-Chain Polyesters from this compound and Diols
Aliphatic long-chain polyesters (ALCPEs) can be synthesized through the polycondensation of this compound with various aliphatic diols chemicalbook.comx-mol.netacs.org. This typically involves a two-step process of esterification followed by polycondensation x-mol.net. The properties of the resulting polyesters are influenced by the chain length of the diol and the odd-even effect, which impacts thermal properties, crystalline structure, and mechanical properties x-mol.net.
Studies have investigated the synthesis and properties of polyesters derived from 1,12-dodecanedioic acid and diols with carbon chain lengths ranging from C2 to C10 x-mol.net. These polyesters can exhibit polyethylene-like mechanical properties, with tensile strength and elongation dependent on the specific diol used x-mol.netresearchgate.net. An odd-even effect has been observed, where polyesters synthesized with odd-numbered diols tend to show significantly higher elongation at break compared to those with even-numbered diols x-mol.net. For example, poly(nonylene dodecanedioate) (P9D), derived from a C9 diol, has shown particularly high elongation at break x-mol.net.
These bio-based long-chain aliphatic polyesters are considered promising alternatives to petrochemical-based polymers due to the potential for using biomass-derived monomers x-mol.netresearchgate.net.
Poly(glycerol-dodecanoate) (PGD) Research
Poly(glycerol-dodecanoate) (PGD) is a biodegradable thermosetting polyester synthesized from glycerol (B35011) and this compound via thermal condensation oup.comjove.comnih.gov. PGD has attracted interest in biomedical engineering due to its degradability, shape memory properties, and rubber-like mechanical behavior, which can be tuned by adjusting synthesis parameters oup.comnih.govsemanticscholar.orgresearchgate.net.
PGD exhibits a glass transition temperature (Tg) around 32°C nih.govresearchgate.net. This allows it to behave as a stiff elastic-plastic material at room temperature (21°C) and a compliant non-linear elastic material with rubber-like properties at body temperature (37°C), similar to soft tissue oup.comnih.govresearchgate.net. This temperature-dependent mechanical behavior, combined with its shape memory features, makes PGD a potential material for intelligent implants for soft tissues oup.comnih.govsemanticscholar.org.
Research on PGD includes investigating its degradation behavior, which is influenced by factors such as mechanical load oup.com. Studies have examined the in vitro degradation of PGD under different compressive and tensile loads to understand these relationships oup.com. The ability to adjust the degradation time by varying the ratio of glycerol and this compound is also a key feature for biomedical applications jove.com. PGD has been explored for use in tissue engineering scaffolds, with studies demonstrating the fabrication of electrospun fibrous scaffolds that can support cell growth jove.com.
Here is a table summarizing some properties of PGD:
| Property | Value/Description | Source |
| Monomers | Glycerol and this compound | oup.comjove.comnih.gov |
| Type | Biodegradable Thermosetting Polyester | oup.comnih.govresearchgate.net |
| Glass Transition Temperature | Around 32 °C | nih.govresearchgate.net |
| Behavior at 21 °C | Stiff elastic-plastic | nih.govresearchgate.net |
| Behavior at 37 °C | Compliant non-linear elastic, rubber-like | oup.comnih.govresearchgate.net |
| Shape Memory Properties | Exhibits distinct shape memory features | oup.comnih.govresearchgate.net |
| Degradability | Biodegradable, degradation time can be fine-tuned | oup.comjove.comresearchgate.net |
Thermosetting Polyester Synthesis and Cross-linking
This compound is utilized in the synthesis of thermosetting polyesters, which are often used as binders in applications like powder coatings. danickspecialties.com Thermosetting polyesters typically possess functional groups such as hydroxyl (-OH) or carboxyl (-COOH) that react with curative agents to form a cross-linked network when subjected to heat. danickspecialties.com The incorporation of long-chain diacids like DDDA can enhance the flexibility of these polyesters. danickspecialties.com The crosslinking reaction leads to the formation of ester bonds, contributing to the material's final properties, including weatherability, UV resistance, hardness, and flexibility. danickspecialties.com The degree of cross-linking significantly influences the mechanical properties and degradation behavior of these polymers. nih.gov
Investigation of Mechanical and Shape Memory Features
Polyesters synthesized using this compound, such as poly(glycerol-dodecanoate) (PGD), have been investigated for their mechanical and shape memory properties. nih.gov PGD, synthesized from glycerol and DDDA, exhibits a glass transition temperature (Tg) around 32°C. nih.gov This characteristic is crucial for its mechanical behavior; at room temperature (21°C), PGD acts as a stiff elastic-plastic material, while at body temperature (37°C), it becomes a compliant non-linear elastic material. nih.gov This temperature-responsive behavior, coupled with biodegradability and biocompatibility, makes PGD a promising material for biomedical applications, particularly those requiring shape memory features. nih.govcore.ac.uk The ability to recover the original shape upon heating above the Tg is a key shape memory feature observed in PGD. nih.gov The mechanical properties and degradation patterns of PGD can be tuned by adjusting the molar ratios of the monomers and the curing conditions. nih.gov Increased curing and crosslinking in PGD have been shown to increase both the initial stiffness and the non-linear strain stiffening behavior. nih.gov
Poly(xylitol-dodecanedioic acid) (PXDDA) for Elastomeric Applications
Poly(xylitol-dodecanedioic acid) (PXDDA), synthesized from xylitol (B92547) and this compound, is a novel elastic polymer with potential applications in tissue engineering. google.comacs.org This polymer is typically synthesized via a simple melt condensation polymerization method. google.comacs.org PXDDA has demonstrated high elasticity and has shown improved cell adhesion and proliferation compared to other widely used polymers like poly(lactic acid). google.comacs.org
Tunable Properties via Monomer Ratios
The properties of PXDDA are highly tunable by adjusting the molar ratios of the xylitol and this compound monomers used in the polymerization reaction. chemicalbook.comgoogle.comscribd.com The monomer ratios significantly influence the degradation and mechanical properties of the resulting polymer. google.com For instance, increasing the molar ratio of this compound can lead to lower elasticity, higher hydrophobicity, and a lower glass transition temperature. google.comacs.org Conversely, properties such as contact angle, hardness, Young's modulus, and stiffness increase with an increased molar ratio of this compound, which correlates with increased crosslink density. google.com
The melt condensation polymerization offers a straightforward and cost-effective route to synthesize biocompatible and biodegradable PXDDA with a wide range of tunable properties based on monomer ratios and curing time. google.com
Here is a table illustrating the effect of monomer ratio on some properties of PXDDA based on research findings:
| Property | Trend with Increasing this compound Molar Ratio | Source |
| Elasticity | Decreases | google.comacs.org |
| Hydrophobicity | Increases | acs.org |
| Glass Transition Temp (Tg) | Decreases | google.comacs.org |
| Contact Angle | Increases | google.com |
| Hardness | Increases | google.com |
| Young's Modulus | Increases | google.com |
| Stiffness | Increases | google.com |
| Degradation Rate | Becomes slower | google.comacs.org |
| Dye Release Rate | Becomes slower | acs.org |
Synthesis of Cross-linked Biodegradable Polyesters (e.g., POGDA)
This compound is also used in the synthesis of other cross-linked biodegradable polyesters, such as poly(1,8-octanediol-glycerol-dodecanedioate) (POGDA). researchgate.netresearchgate.net POGDA is prepared from 1,8-octanediol, glycerol, and this compound, often without the use of a catalyst. researchgate.netresearchgate.net Glycerol acts as a cross-linking agent in this synthesis. researchgate.netresearchgate.net The molar ratio of the monomers, particularly glycerol, significantly affects the material properties of POGDA, with a higher molar ratio of glycerol leading to a higher gel content. researchgate.netresearchgate.net These cross-linked biodegradable polyesters are being explored for potential applications in medical fields, such as drug delivery systems and tissue engineering, due to their tunable material properties. researchgate.net
Photocurable Polymers Derived from this compound Polyesters
The development of 3D printing technology and the growing interest in shape memory elastomers have spurred research into photocurable polymers. mdpi.comresearchgate.net Polyesters derived from this compound can be modified to become photocurable, allowing for crosslinking upon exposure to UV light. mdpi.comresearchgate.net
Functionalization for UV-Initiated Crosslinking
To achieve UV-initiated crosslinking, polyesters derived from this compound, such as poly(glycerol-co-dodecanedioic acid) (PGD), can be functionalized to introduce photocurable groups, typically unsaturated double bonds. mdpi.comresearchgate.net One common method involves chemically functionalizing precursor polyesters with agents like acryloyl chloride to introduce acrylate (B77674) groups. mdpi.comresearchgate.net These acrylate groups can then undergo photoinitiated polymerization when exposed to ultraviolet irradiation, leading to the formation of a covalently cross-linked polymer network. mdpi.comresearchgate.netgoogle.com The degree of functionalization and the structure of the polyester backbone influence the photopolymerization rate and the properties of the resulting photocured elastomer. mdpi.comresearchgate.net This approach offers a convenient strategy to overcome limitations associated with traditional thermal curing processes. mdpi.com
Impact of Dicarboxylic Acid Chain Length on Photopolymerization
The chain length of aliphatic dicarboxylic acids plays a crucial role in the photopolymerization kinetics and resulting properties of polymers, particularly in the context of photocurable systems. Studies involving the polycondensation of glycerol with aliphatic dicarboxylic acids of varying chain lengths, including this compound, have demonstrated this impact. mdpi.com It has been observed that a longer alkyl chain length in the dicarboxylic acid component can lead to a relatively lower photopolymerization rate of acrylated polyesters. mdpi.comresearchgate.net This effect is attributed, in part, to increased steric hindrance and restricted movement of unsaturated double bonds within the polymer structure, which can limit the diffusion and migration of free radicals necessary for polymerization. mdpi.comresearchgate.net
Conversely, while longer chain lengths may decrease the photopolymerization rate, they can positively influence the mechanical properties and degradation rate of the resulting photocured elastomers. mdpi.com Elastomers derived from polyesters with longer-chain dicarboxylic acids, such as this compound, have shown improved mechanical performance and a slower degradation rate. mdpi.com Additionally, the glass transition temperature (Tg) of the elastomer tends to increase with the alkyl chain length of the dicarboxylic acid. mdpi.com
Biodegradable Polymers and Biocompatible Materials
This compound is a valuable monomer in the design and synthesis of biodegradable polymers and biocompatible materials, particularly for biomedical applications such as medical devices and tissue engineering scaffolds. nih.govontosight.airesearchgate.netontosight.ainih.govscientific.net Its use in creating polyesters that exhibit favorable degradation profiles and compatibility with biological systems is a key area of research.
Design of Biodegradable Polyester for Medical Devices
Biodegradable polyesters synthesized using this compound are being explored for their potential in medical devices. Poly(glycerol-dodecanoate) (PGD), a thermosetting polyester formed from glycerol and this compound, is one such example. nih.govresearchgate.netnih.gov PGD has demonstrated characteristics making it attractive for surgically implantable devices, including biocompatibility, biodegradability, and tunable mechanical properties. nih.govresearchgate.netnih.gov The mechanical behavior and degradation rate of PGD can be adjusted by varying the molar ratios of glycerol to this compound and the curing conditions. nih.gov At body temperature (37°C), PGD exhibits a compliant non-linear elastic behavior, while at room temperature (21°C), it behaves as a stiffer elastic-plastic material. nih.govresearchgate.netnih.gov This "dual behavior" can enhance surgical implantation. nih.gov The ester bonds formed between glycerol and this compound are easily hydrolyzed, contributing to the polymer's biodegradability. nih.gov this compound itself is a metabolic intermediate, further supporting the biocompatibility of polymers derived from it. nih.gov
Application in Tissue Engineering Scaffolds
This compound-based polymers are actively investigated for their application in tissue engineering scaffolds. nih.govontosight.airesearchgate.netontosight.aiscientific.netbiorxiv.orggoogle.comcapes.gov.br The ability to create biodegradable and biocompatible scaffolds with tunable mechanical properties is crucial for supporting cell growth and tissue regeneration.
Poly(glycerol-dodecanoate) (PGD) has been specifically studied for use in tissue engineering scaffolds, including those for cartilage repair. nih.govresearchgate.netbiorxiv.org PGD scaffolds exhibit elastomeric mechanical properties, a low in vitro degradation rate, shape memory behavior, and good biocompatibility. researchgate.netbiorxiv.org The mechanical properties of PGD can be controlled by adjusting curing time and temperature, allowing for the creation of materials with moduli comparable to soft tissues like cartilage. biorxiv.org
Another example is poly(xylitol-dodecanedioic acid) (PXDDA), synthesized from xylitol and this compound. google.comresearchgate.net PXDDA is a highly elastic polymer that has shown significant improvement in cell adhesion and proliferation compared to some FDA-approved polymers. google.com this compound acts as a non-toxic cross-linker in PXDDA, providing more crosslinking sites for network formation. google.com The properties of PXDDA, such as glass transition temperature, stress and elongation at break, and degradation time, can be fine-tuned by altering the stoichiometric ratio of monomers and curing conditions. google.comresearchgate.net
Porous scaffolds made from PGD have been designed and characterized for applications like cartilage tissue engineering. biorxiv.org Surface modification of PGD scaffolds, for instance with hyaluronic acid, may further facilitate chondrocyte redifferentiation. biorxiv.org Even uncoated PGD surfaces have shown potential for improving cartilage regeneration in vitro by maintaining a rounder cell shape and inducing higher extracellular matrix production compared to control surfaces. biorxiv.org
Other Specialized Material Applications
Beyond biomedical applications, this compound finds utility in various other specialized material applications, contributing to the performance of coatings and adhesives. palmarychem.comchemimpex.comsilverfernchemical.comarpadis.comgenoaint.com
Role in High-Performance Coatings and Adhesives
This compound is an important component in the formulation of high-performance coatings and adhesives. palmarychem.comchemimpex.comsilverfernchemical.comarpadis.comgenoaint.com Its incorporation can enhance the durability, flexibility, and other key properties of these materials.
In powder coatings, DDDA helps in creating products with enhanced weatherability, a superior finish, and a longer lifespan. genoaint.com For adhesives and sealants, the use of DDDA can contribute to impressive bonding strength and durability. genoaint.com this compound's excellent chemical stability and compatibility make it an ideal choice for manufacturing high-performance coatings and adhesives, improving the functionality of the final products. chemimpex.com It is utilized in top-grade powder coatings and paints, as well as in various types of adhesives. silverfernchemical.comarpadis.com this compound is also used in polyester coatings and epoxy resins, further highlighting its role in this sector. silverfernchemical.comarpadis.com
Research on this compound as a Building Block for Surfactants
This compound serves as a building block in the synthesis of surfactants, contributing to improved performance in industrial applications. chemimpex.com Ongoing research explores its usage in the formulation of surfactants. coherentmarketinsights.com Fatty acids derived from renewable resources, such as vegetable oils, are essential feedstocks in industries including surfactants. researchgate.net Advancements in biocatalysis have presented new possibilities for converting fatty acids into valuable chemical building blocks, including those for surfactants. researchgate.net
Research has investigated the bioconversion of this compound from fatty acids and their ester derivatives using Candida tropicalis. utm.my Studies have examined the effect of fermentation substrate, such as lauric acid and methyl laurate, and their concentrations on the production of this compound by Candida tropicalis. utm.my The addition of surfactants like Tween-80 has been shown to increase the solubility of substrates such as lauric acid and methyl laurate in fermentation media, potentially reducing mass transfer limitations. utm.mymatec-conferences.org
Studies have shown that wild-type Candida tropicalis can produce this compound from methyl laurate, although the yield may be less compared to using mutant yeast. matec-conferences.org The oxidation mechanism of the substrate used can influence the production yield. matec-conferences.org Biooxidation of fatty acids has been indicated to be faster than biooxidation of alkanes for producing DDDA. matec-conferences.org
Research findings on DDDA production from different substrates using Candida tropicalis are summarized in the table below:
| Substrate | Microorganism | Fermentation Time | DDDA Yield (g/g dissolved substrate) | Source |
| Lauric acid | Candida tropicalis | Day 4 | 0.247 | utm.my |
| Methyl laurate | Candida tropicalis | Day 4 | 0.144 | utm.my |
| Methyl laurate | Wild-type C. tropicalis | 144 hours | 0.20 | matec-conferences.org |
This research highlights the potential for synthesizing DDDA from renewable resources for use in surfactant production. utm.my
Applications in Corrosion Inhibitors
This compound is used in the production of corrosion inhibitors, which are extensively utilized in various industrial facilities, including water treatment, pulp and paper, and chemical facilities. atamanchemicals.comchemceed.com DDDA is commonly employed as a ferrous corrosion inhibitor in applications such as metalworking fluids, engine coolants, metal cleaners, aqueous hydraulic fluids, and die-cast release agents. chemceed.comchemceed.com When combined with other dibasic acids, DDDA is particularly effective as a ferrous corrosion inhibitor. chemceed.comtransparencymarketresearch.com
DDDA contributes to improved oxidative resistance in metalworking fluids and is suitable for most grinding processes. chemceed.com It can also function as a complexing agent for lithium complex grease, leading to an increased dropping point and enhanced mechanical stability. chemceed.comtransparencymarketresearch.com
Research has investigated the performance of this compound derivatives as corrosion inhibitors. For instance, studies have compared the anti-corrosion effects of triethanolamine (B1662121) (TEA) and triethanolamine salt of decanedioic acid (TEA·C10) in inhibiting steel corrosion in aqueous media containing chloride ions. jst.go.jp Results have indicated that TEA·C10 provides superior corrosion inhibition compared to TEA, forming a more stable passive film on the metal surface. jst.go.jp Electrochemical impedance spectroscopy (EIS) results showed a significant increase in charge transfer resistance at the interface after the addition of TEA·C10, achieving a high corrosion inhibition efficiency. jst.go.jp
Studies on corrosion inhibitors for the preservation of metallic heritage artifacts have also explored the use of this compound derivatives. csic.es Sodium dodecanoate (B1226587) has been tested and shown good efficiency in comparison to other treatments for lead exposed to acetic acid environments. csic.es
The use of this compound in corrosion inhibitors is a significant application, contributing to the lifespan and performance of metallic equipment in various industrial settings. chemceed.comchemceed.com
Biomedical and Biological Research of Dodecanedioic Acid
Metabolic Pathway Investigations
Dodecanedioic acid's metabolic fate involves several interconnected pathways, primarily focusing on its synthesis and breakdown within the body.
Endogenous Production through Fatty Acid ω-Oxidation
Dicarboxylic acids, including this compound, are produced endogenously through the ω-oxidation pathway of fatty acids. This pathway is considered a minor route under normal physiological conditions but can become more significant when β-oxidation is impaired. mdpi.comnih.gov The ω-oxidation pathway primarily occurs in the liver and kidney. jci.org The process begins with the hydroxylation of the terminal (ω) carbon of a fatty acid, catalyzed by cytochrome P450 enzymes in the endoplasmic reticulum. jci.orgmdpi.com This is followed by two oxidation steps, thought to take place in the cytosol, converting the ω-carbon into a carboxyl group, thus forming a dicarboxylic acid. jci.orgmdpi.com For this compound specifically, it can be derived from the direct ω-oxidation of lauric acid (C12) or from the β-oxidation of longer-chain dicarboxylic acids. mdpi.com
Degradation via β-Oxidation in Peroxisomes and Mitochondria
Once formed or introduced into the body, this compound undergoes degradation primarily through β-oxidation. This process occurs in both peroxisomes and mitochondria, although the preferential location can depend on the tissue and metabolic state. mdpi.comjci.org In the liver, this compound is preferentially metabolized by peroxisomes. jci.org Peroxisomal β-oxidation of this compound involves chain shortening, generating acetyl-CoA units and shorter-chain dicarboxylic acids. nih.gov This pathway is particularly prominent when lipid flux is increased or when mitochondrial fatty acid oxidation is impaired. nih.gov While peroxisomes play a significant role, the mitochondrial fatty acid oxidation pathway can also contribute to this compound metabolism, especially in situations of peroxisomal dysfunction or in tissues with lower peroxisomal capacity. jci.org
Interactions with Krebs Cycle Intermediates and Anaplerotic Effects
This compound and other medium-chain dicarboxylic acids (C6-C12) exhibit anaplerotic characteristics. mdpi.comnih.gov Anaplerosis refers to the process of replenishing intermediates of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). The metabolism of dicarboxylic acids (C6-C12) in mitochondria and peroxisomes yields succinyl-CoA, which is a Krebs cycle intermediate and a precursor for gluconeogenesis. mdpi.com By providing succinyl-CoA, this compound can help maintain the pools of Krebs cycle intermediates, which is critical for mitochondrial energy homeostasis, particularly in high-energy demanding organs like muscle and heart. mdpi.comnih.gov Studies in very long-chain acyl-CoA dehydrogenase (VLCAD) deficient fibroblasts, where mitochondrial β-oxidation is impaired, have shown that this compound supplementation replenishes the Krebs cycle by increasing the succinate (B1194679) pool. mdpi.comnih.govresearchgate.net This anaplerotic effect bypasses the defective β-oxidation pathway. mdpi.comnih.govresearchgate.net
Studies on Glucose Utilization and Acylcarnitine Profiles
Research has investigated the impact of this compound on glucose utilization and acylcarnitine profiles, particularly in the context of metabolic disorders. In studies using VLCAD-deficient fibroblasts, this compound intervention led to a decrease in glucose uptake and reduced levels of certain long-chain acylcarnitines. mdpi.comnih.govcsuohio.edu This suggests that this compound can serve as an alternative energy substrate, potentially reducing the reliance on glucose and mitigating the accumulation of toxic acylcarnitines that are characteristic of fatty acid oxidation disorders. mdpi.comnih.govnih.gov Furthermore, studies in patients with non-insulin-dependent diabetes mellitus (NIDDM) have shown that this compound infusion can decrease plasma glucose levels. nih.govebi.ac.uk this compound's ability to be rapidly metabolized and provide energy may be particularly beneficial in conditions where glucose metabolism is impaired. nih.govebi.ac.uk The observed inverse associations of this compound acylcarnitines with incident diabetes in some cohorts also support potential metabolic benefits. diabetesjournals.org
Pharmacokinetic and Metabolic Studies
Pharmacokinetic studies have characterized the behavior of this compound within the body, including its presence in plasma and its distribution.
Plasma Concentration and Distribution Research
Studies in both rats and humans have examined the pharmacokinetic profile of this compound. Following intravenous administration in rats, this compound demonstrated a rapid disappearance rate from plasma. physiology.org It has an apparent volume of distribution, and a small percentage of the administered dose is excreted in urine. physiology.orgnih.gov In humans, intravenous bolus administration of this compound showed low elimination in urine, while tissue uptake appeared to be efficient. nih.gov this compound binds to plasma albumin, and studies have characterized the binding sites and affinity. nih.govnih.gov The distribution volume of this compound has been determined in human studies, indicating its presence in both central and peripheral compartments. nih.gov
Here is a summary of pharmacokinetic parameters observed in studies:
| Parameter | Value (Rats) | Value (Humans) | Source |
| Urinary Excretion (% of administered dose) | 3.90 ± 1.62% (24h) | 1.62% (average, 24h) | nih.gov, nih.gov |
| Plasma Half-Life (minutes) | 12.47 | Not specified in snippet | nih.gov |
| Apparent Volume of Distribution (L/kg BW) | 0.248 ± 0.035 | Not applicable (L) | nih.gov |
| Distribution Volume, Central Compartment (L) | Not applicable | 5.56 ± 3.13 | nih.gov |
| Distribution Volume, Peripheral Compartment (L) | Not applicable | 87.4 ± 30.4 | nih.gov |
| Renal Clearance (L/kgBW/min) | 0.00051 | Not applicable (mL/min) | nih.gov |
| Renal Clearance (mL/min) | Not applicable | 25.6 ± 15.5 | nih.gov |
| Systemic Clearance (L/kgBW/min) | 0.0138 | Not specified in snippet | nih.gov |
| Tissue Uptake Rate Constant (min⁻¹) | 0.0535 ± 0.0123 | Not applicable | nih.gov |
| Tissue Uptake Rate (L/min) | Not applicable | 2.17 ± 0.86 | nih.gov |
| Albumin Binding Dissociation Constant (µmol/L) | 147 | Not applicable | nih.gov |
| Albumin Binding Affinity Constant (mM⁻¹) | Not applicable | 6.4 ± 1.8 | nih.gov |
Note: Values are presented as mean ± standard error where available in the source snippets. Units may vary between studies.
The low urinary excretion and efficient tissue uptake observed in pharmacokinetic studies support the potential of this compound as an available fuel substrate for tissues. nih.govnih.gov
Excretion Patterns and Renal Clearance Studies
Studies in both rats and humans have investigated the excretion patterns and renal clearance of this compound. In male Wistar rats given an intravenous bolus of DC12, the 24-hour urinary excretion was approximately 3.9% of the administered dose. nih.govcambridge.orgnih.gov The renal clearance in rats was found to be 0.00051 L/kgBW per minute, which was reported as much smaller than the typical inulin (B196767) clearance in rats, suggesting the possibility of passive back-diffusion of DC12 in the kidneys. nih.govcambridge.orgnih.gov The systemic clearance in rats was 0.0138 L/kgBW per minute. nih.gov
In studies with healthy human volunteers who received an intravenous infusion or bolus of DC12, the 24-hour urinary excretion was reported to be around 5% and 1.62% of the administered amount, respectively. researchgate.netnih.gov Another study involving oral administration of DC12 to healthy volunteers and type 2 diabetic subjects found an average apparent renal clearance of 42.9 ± 10.7 ml/min, corresponding to a total urinary excretion of 3.2% of the ingested DC12. physiology.org These findings generally indicate a low level of urinary excretion of this compound in both rats and humans. researchgate.netnih.govnih.gov
Here is a summary of reported urinary excretion data:
| Species | Administration Route | Dose (if specified) | 24-hour Urinary Excretion (% of dose) | Source |
| Rat | Intravenous bolus | 800 µmol/kgBW | 3.90 ± 1.62 | nih.govcambridge.orgnih.gov |
| Human | Intravenous infusion | 42.45 mmol | ~5 | researchgate.net |
| Human | Intravenous bolus | 1 g | 1.62 | nih.gov |
| Human | Oral | 3 g | 3.2 | physiology.org |
Albumin Binding Characteristics
Dicarboxylic acids, including this compound, are water-soluble and bind to plasma albumin to a lesser extent than monocarboxylic acids. physiology.org The binding of this compound to albumin has been investigated to understand its transport and metabolism in the plasma.
In vitro experiments using rat plasma indicated that the binding of DC12 to albumin could be described by reversible, saturable binding. nih.gov A single binding site was clearly identified with a dissociation constant of 147 µmol/L and a maximal predicted binding of 1.57 mol/mol albumin. nih.gov
Studies in human serum using equilibrium dialysis determined the binding of DC12. nih.gov The apparent number of binding sites per albumin molecule was found to be 3.1 ± 0.2 with an affinity constant of 6.4 ± 1.8 mM⁻¹. nih.gov Another study utilizing a kinetic model for oral administration in humans used mean values for albumin-DC12 binding parameters estimated from a group of healthy subjects, reporting a number of binding sites per molecule (n) of 3.1 and an association constant (K) of 6.4 mM⁻¹. physiology.org
Research on the binding sites for dicarboxylic acids on bovine serum albumin suggests that medium-chain dicarboxylic acids, such as this compound, have a single low-affinity binding site located in subdomain 2AB of albumin. capes.gov.br This research also indicated that certain substances like bilirubin (B190676) and acetylsalicylic acid, which bind in subdomain 2AB, can inhibit the binding of medium-chain dicarboxylic acids. capes.gov.br
Here is a summary of reported albumin binding characteristics:
| Species | Binding Sites per Albumin Molecule (n) | Affinity Constant (K) | Dissociation Constant (Kd) | Source |
| Rat plasma | 1 (clearly identified) | - | 147 µmol/L | nih.gov |
| Human serum | 3.1 ± 0.2 (apparent) | 6.4 ± 1.8 mM⁻¹ | - | nih.gov |
| Human (model) | 3.1 | 6.4 mM⁻¹ | - | physiology.org |
| Bovine Serum | 1 (low-affinity) | - | - | capes.gov.br |
Research in Metabolic Health and Disease Models
This compound has been investigated for its effects on metabolic health, particularly in the context of metabolic dysfunction-associated steatohepatitis (MASH) and obesity. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.comupmcphysicianresources.comjci.orgdc12science.comx-mol.netresearchgate.net
Studies on Metabolic-Associated Liver Disease (MASH) and Obesity
Research in rodent models of diet-induced obesity has shown that this compound supplementation can prevent and reverse metabolic-associated liver disease (MASH) and obesity. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com In studies where rats were fed a high-fat diet (HFD) with DC12 supplementation, significant reductions in weight gain, liver weight, and visceral fat weight were observed compared to rats fed HFD alone. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com Liver histology revealed protection against diet-induced MASH, with reduced steatosis, hepatocyte ballooning, and fibrosis. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com
In weight-loss and MASH reversion studies, rats were fed HFD for a period followed by supplementation with DC12. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com DC12 supplementation led to a significant reduction of weight gain and liver weight. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com Histological analysis showed a significant reduction in steatosis, hepatocyte ballooning, inflammation, and fibrosis, indicating MASH reversal. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com DC12 also induced white adipose tissue beiging and reduced adiposity. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com
Modulation of Hepatic Lipid Metabolism
This compound modulates multiple aspects of hepatic lipid metabolism. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com Studies have shown that DC12 reduces hepatic lipogenesis enzymes. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com Notably, DC12 has been found to decrease the expression of mINDY (the cell membrane Na+-coupled citrate (B86180) transporter), which reduces citrate uptake and subsequently de novo lipogenesis. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com This link between decreased citrate uptake and reduced de novo lipogenesis is suggested to contribute to improved lipid metabolism and reduced steatosis. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com
Effects on De Novo Lipogenesis and Fatty Acid β-Oxidation
Research indicates that this compound reduces de novo lipogenesis and increases fatty acid β-oxidation. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.comresearchgate.net In rodent studies, hepatic de novo lipogenesis flux, measured by deuterated water incorporation into fatty acids, was decreased with DC12 supplementation. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com Concurrently, there was an increase in fatty acid β-oxidation. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com This shift in metabolic pathways, favoring fatty acid oxidation over synthesis, contributes to the observed reductions in hepatic fat content and improvements in metabolic health. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.comresearchgate.net
Impact on Glucose Tolerance and Insulin (B600854) Sensitivity
This compound has been shown to improve glucose tolerance and insulin sensitivity in rodent models of diet-induced obesity. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com Rats supplemented with DC12 exhibited improved glucose tolerance and insulin sensitivity compared to control groups. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com DC12 also reduced hepatic gluconeogenic gene expression. nih.govuzh.chresearchgate.netnih.govnih.govsciprofiles.com In human studies, intravenous infusion of DC12 in patients with non-insulin-dependent diabetes mellitus resulted in a significant decrease in plasma glucose levels without influencing plasma insulin levels, suggesting it might be a fuel substrate immediately available for tissue energy requirements, particularly when glucose metabolism is impaired. nih.gov Oral administration of DC12 in type 2 diabetic subjects during exercise also showed improvements in metabolic flexibility and increased fatty acid utilization. physiology.orgphysiology.org
Investigations in Fatty Acid Oxidation Disorders (e.g., VLCAD Deficiency)
Very long-chain acyl-CoA dehydrogenase deficiency (VLCADD) is a significant inherited metabolic disorder characterized by impaired mitochondrial beta-oxidation of long-chain fatty acids (C14-C20). This defect leads to energy deficiency and the accumulation of toxic fatty acid oxidation intermediates, contributing to clinical manifestations such as cardiomyopathy, rhabdomyolysis, myopathy, and hypoglycemia. nih.govnih.govnih.gov Standard dietary management involves avoiding long-chain fats and supplementing with carbohydrates and medium-chain triglycerides (MCT oil) to provide alternative energy sources and restore Krebs cycle substrate balance. nih.govcsuohio.edu However, these strategies have shown limited success in fully addressing all symptoms and metabolic derangements in affected individuals. nih.govcsuohio.edu
Dicarboxylic acids (DAs), including the twelve-carbon this compound (DODA or C12), have been explored as potential alternative energy substrates in fatty acid oxidation disorders. nih.govnih.govresearchgate.net DAs are produced endogenously through the ω-oxidation of fatty acids or the β-oxidation of longer dicarboxylic acids. nih.govresearchgate.net Under normal conditions, these pathways are minor, but when β-oxidation is impaired, fatty acids can be channeled towards DA production. nih.govresearchgate.net DAs with chain lengths from C6 to C12 are metabolized in mitochondria and peroxisomes, yielding succinyl-CoA, an intermediate of the Krebs cycle, thus exhibiting an anaplerotic effect. nih.govresearchgate.net This anaplerotic property, along with their high energy density, has led to their proposal as alternative fuel sources. nih.govresearchgate.net Unlike long-chain fatty acids, DODA can enter mitochondria without requiring the carnitine shuttle, which could be advantageous in disorders affecting carnitine transport or utilization. researchgate.net
Research investigating the metabolic effects of DODA supplementation in VLCAD-deficient fibroblasts has provided insights into its potential therapeutic mechanisms. Studies have demonstrated that DODA supplementation can replenish the Krebs cycle by increasing the succinate pool. nih.govnih.govresearchgate.net Furthermore, DODA has been shown to attenuate glycolytic flux and reduce the levels of toxic very long-chain acylcarnitines that accumulate due to the enzymatic block in VLCADD. nih.govnih.govresearchgate.net
Specific in vitro investigations have explored the impact of DODA on key metabolic markers in VLCAD-deficient cells. One study using 50 µM DODA treatment in VLCAD fibroblasts observed an increase in levels of TCA cycle intermediates. csuohio.edu This finding supports the anaplerotic hypothesis, suggesting DODA can help replenish the depleted pools of these intermediates. The same study also reported a reduction in the accumulation of long-chain acylcarnitines, specifically C14 and C16, which are characteristic markers of VLCAD deficiency. csuohio.edu However, glucose levels were not normalized under the specific conditions of this experiment. csuohio.edu Another study utilizing a higher concentration of DODA (1 mM) in VLCAD-deficient fibroblasts similarly found a reduction in some long-chain acylcarnitines. nih.gov This intervention also led to a decrease in glucose uptake and a normalization of the lactate/pyruvate ratio, suggesting an improvement in cellular energy metabolism and a reduced reliance on glycolysis. nih.gov
While even-chain dicarboxylic acids are established as alternative energy sources that can bypass defective β-oxidation pathways and replenish the Krebs cycle, it is also noted that C8-C12 DAs are eliminated in the urine of individuals affected by fatty acid oxidation disorders, particularly during periods of metabolic instability and fasting. nih.govresearchgate.net This indicates that while DODA can be metabolized, its handling and excretion may be altered in these conditions.
The research findings suggest that this compound holds promise as an anaplerotic substrate that could potentially improve energy metabolism and reduce the burden of toxic metabolites in conditions like VLCAD deficiency. Further in vitro and potentially in vivo studies are warranted to fully explore the therapeutic potential of DODA in fatty acid oxidation disorders. csuohio.edu
Below is a representation of potential data findings from in vitro studies on VLCAD-deficient fibroblasts with and without DODA supplementation, based on the described research.
| Metabolic Marker | VLCAD Fibroblasts (Untreated) | VLCAD Fibroblasts (+ DODA) | Effect of DODA Treatment | Source Description |
| Krebs Cycle Intermediates | Depleted | Increased | Replenishes Krebs cycle intermediates | nih.govnih.govcsuohio.eduresearchgate.net |
| Succinate Pool | Lower | Increased | Increases succinate pool | nih.govnih.govresearchgate.net |
| Very Long-Chain Acylcarnitines | Elevated | Reduced | Reduces levels of toxic acylcarnitines | nih.govnih.govcsuohio.eduresearchgate.net |
| C14 Acylcarnitine | Accumulated | Reduced | Reduces C14 accumulation | csuohio.edu |
| C16 Acylcarnitine | Accumulated | Reduced | Reduces C16 accumulation | csuohio.edu |
| Glucose Uptake | Higher | Decreased | Attenuates glycolytic flux, decreases uptake | nih.govnih.govresearchgate.net |
| Lactate/Pyruvate Ratio | Elevated | Normalized | Normalizes ratio | nih.gov |
Note: The specific numerical data for these changes were not consistently available across the search snippets to create a precise quantitative table, but the qualitative effects are described.
Environmental Fate and Impact Research
Biodegradation Studies
Biodegradation is a critical process that determines the persistence of a chemical in the environment. Studies on Dodecanedioic acid have focused on its susceptibility to microbial degradation in various environmental compartments.
Assessment of Ready Biodegradability in Aquatic and Soil Environments
This compound is considered to be readily biodegradable. columbuschemical.com Standardized tests, such as the OECD Test Guideline 301D, have demonstrated significant aerobic biodegradation, with results showing 86% degradation. columbuschemical.com This classification as "readily biodegradable" suggests that the substance is unlikely to persist in aerobic aquatic environments. Consequently, water contamination is not a significant concern as the compound is expected to be rapidly broken down by microorganisms.
Factors Influencing Biodegradation Rates
While this compound is readily biodegradable, the rate of this process can be influenced by several environmental and chemical factors. General principles of biodegradation suggest that the following factors are significant:
Environmental Conditions: Temperature, pH, and the availability of oxygen are pivotal. sparkoncept.commdpi.com Microbial activity, which drives biodegradation, is generally higher in warmer, well-aerated environments with a neutral pH. sparkoncept.commdpi.com
Microbial Population: The presence of a diverse and adapted microbial community is essential for efficient degradation. sparkoncept.com
Chemical Properties: The structure and properties of the compound itself play a role. For aliphatic acids like DDDA, their relatively simple, unbranched structure makes them more accessible to microbial enzymes compared to more complex or halogenated compounds. nih.gov Molecular weight can also be a factor, with very large molecules sometimes degrading more slowly. nih.gov
Bioaccumulation Potential Assessments
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is a key consideration in its environmental risk assessment.
The bioaccumulation potential of this compound is considered to be low. regulations.gov This assessment is primarily based on its octanol-water partition coefficient (log Kₒw), a key indicator of a substance's tendency to partition into fatty tissues. An experimental log Kₒw for this compound has been determined to be 3.2 at 25°C. valsynthese.ch Generally, substances with a log Kₒw value below a screening threshold (often set between 4.5 and 5.0) are not expected to bioaccumulate significantly in aquatic organisms. nih.gov
Bioaccumulation Potential of this compound
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.2 (at 25°C) | Low potential for bioaccumulation | valsynthese.ch |
Ecotoxicological Research
Ecotoxicology studies the effects of toxic substances on the constituents of an ecosystem. For this compound, research has focused on its acute effects on representative aquatic organisms to determine its potential for causing immediate harm.
Acute Aquatic Toxicity Studies (Fish, Daphnia, Algae, Plants)
Acute toxicity tests expose organisms to a substance for a short period to determine the concentration that causes a specific effect, such as mortality (Lethal Concentration, LC₅₀) or immobilization (Effective Concentration, EC₅₀). Studies on this compound indicate a low potential for acute aquatic toxicity.
Acute Aquatic Ecotoxicity of this compound
| Organism Group | Test Species | Endpoint | Duration | Result (mg/L) | Reference |
|---|---|---|---|---|---|
| Fish | (Not Specified) | LC₅₀ | 96h | 15.44 (Predicted) | oecd.org |
| Invertebrates | Daphnia magna | EC₅₀ | 48h | Data Not Available | |
| Algae/Plants | Desmodesmus subspicatus (Green Algae) | EC₅₀ | 72h | > 100 | columbuschemical.com |
Environmental Pathways and Distribution Modeling
The environmental fate and transport of this compound (DDDA) are governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. Modeling studies, often based on these properties, help predict its distribution and persistence in the environment. Due to its low vapor pressure and moderate water solubility, DDDA is expected to predominantly reside in the terrestrial and aquatic compartments.
Multimedia environmental fate models, such as the Equilibrium Criterion (EQC) model, can be used to estimate the environmental distribution of organic chemicals. epa.gov These models utilize key chemical properties like vapor pressure, water solubility, octanol-water partition coefficient (Kow), and octanol-air partition coefficient (Koa) to predict the percentage of the chemical that will be found in various environmental compartments at equilibrium.
Based on its estimated properties, it is anticipated that a significant portion of released this compound will partition to soil and water. Its low Henry's Law constant suggests that volatilization from water surfaces is not a significant environmental pathway. In the atmosphere, it is expected to exist primarily in the particulate phase due to its low vapor pressure.
| Parameter | Estimated Value | Implication for Environmental Distribution |
|---|---|---|
| Log Koc (Soil Adsorption Coefficient) | 3.31 (KOCWIN™ v2.00 estimate) | Moderate to strong adsorption to soil and sediment, limiting mobility. |
| Henry's Law Constant | 9.9×10^5 mol/(m³Pa) | Low volatility from water; will tend to remain in the aqueous phase. |
| Water Solubility | 2.9 g/L at 25 °C sigmaaldrich.com | Sufficiently soluble to be transported in aquatic systems. |
| Vapor Pressure | 21 mmHg at 222 °C sigmaaldrich.com | Low volatility; not expected to be a significant component of the gas phase in the atmosphere. |
Phototransformation in Air and Water
Indirect photolysis, particularly reaction with hydroxyl radicals, is likely to be a more significant degradation pathway in sunlit surface waters. The presence of substances like nitrate and dissolved organic matter in natural waters can lead to the formation of OH radicals upon exposure to sunlight, which can then react with and degrade this compound.
| Environmental Compartment | Primary Degradation Process | Estimated Rate Constant / Half-life |
|---|---|---|
| Air | Reaction with OH radicals | Rate Constant: ~2.16 x 10⁻¹¹ cm³/molecule-sec; Half-life: ~2.2 days |
| Water | Indirect photolysis (reaction with OH radicals) | Data not available for specific rate constant, but expected to be a significant pathway. |
Adsorption/Desorption Characteristics
The adsorption and desorption behavior of this compound in soil and sediment is a critical factor in determining its mobility and bioavailability. The primary mechanism for the sorption of organic compounds in soil is partitioning into soil organic matter. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. chemsafetypro.com
For this compound, the Koc value can be estimated using quantitative structure-activity relationship (QSAR) models. The KOCWIN™ program within the EPI Suite™ estimates a log Koc of 3.31 for this compound. nih.govmcgill.ca This value indicates a moderate to strong adsorption potential to soil and sediment. mcgill.ca Consequently, this compound is expected to have limited mobility in soil and is likely to be found associated with the solid phase in aquatic environments.
The extent of adsorption is also influenced by soil properties such as organic carbon content, clay content, and pH. ecetoc.org For weak organic acids like this compound, soil pH can play a significant role. At pH values below its pKa, the acid will be in its neutral form, which is generally more hydrophobic and thus more likely to adsorb to organic matter. As the pH increases above the pKa, the acid will deprotonate to form its anionic conjugate base, which is more water-soluble and less likely to adsorb. Therefore, the mobility of this compound in the environment will be pH-dependent, with greater mobility expected in alkaline soils and lower mobility in acidic soils. ecetoc.org
| Parameter | Estimated Value | Interpretation |
|---|---|---|
| Log Koc | 3.31 | Indicates moderate to strong sorption to soil and sediment. |
| Adsorption Classification | Moderate to Strong | Limited potential for leaching into groundwater. |
Purification and Separation Methodologies for Dodecanedioic Acid
Crystallization Techniques for High Purity
Crystallization is a widely employed technique for the purification of DDDA, especially in processes involving microbial synthesis where the crude product can contain various impurities core.ac.ukresearchgate.nettandfonline.com. The low solubility of DDDA and its homologues in aqueous solutions can pose challenges, potentially leading to uncontrolled crystallization chemicalbook.com. Despite these challenges, crystallization techniques are vital for obtaining high-purity DDDA.
Falling Film Crystallization for Separation from Homologous Compounds
Falling film crystallization (FFC) has been investigated as a method for separating dodecanedioic acid from its homologous compounds researchgate.netresearchgate.net. Experimental studies have demonstrated the effectiveness of FFC in achieving high purity. For a feed composition of 96% (by mole) DDDA, FFC was able to yield a product with over 99% (by mole) purity researchgate.netresearchgate.net. The efficiency of the separation process in FFC is significantly influenced by operational parameters, including the flow rate of the melt and the temperature of the glycerine bath researchgate.netresearchgate.net. Further purification of the crystallized layer obtained from FFC can be achieved through techniques such as sweating and blasting researchgate.netresearchgate.net.
Recrystallization Processes
Recrystallization is another important crystallization technique utilized in the purification of this compound. It is often employed as a step to enhance the purity of crude DDDA, sometimes preceding other purification methods like molecular distillation researchgate.net. While specific details on recrystallization solvents for DDDA in the provided sources are limited, the process generally involves dissolving the crude solid in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization of the purified product. One study on the purification of docosanedioic acid, a similar long-chain diacid, mentions obtaining high purity through recrystallization from 2-methoxyethanol (B45455) followed by suspending the filter cake in ethanol (B145695) orgsyn.org. In the context of microbial production of DDDA, a batch cooling crystallization process using an acetic acid-water solvent system has been developed, achieving a purity of 99.20% researchgate.nettandfonline.com.
Molecular Distillation for Refinement
Molecular distillation represents a novel approach for the purification of this compound, particularly for achieving high purity levels exceeding 99% by mass researchgate.net. This technique is often implemented after an initial recrystallization step to further refine the product researchgate.net. Studies investigating centrifugal molecular distillation for DDDA purification have identified optimal operating conditions. Under optimal conditions, including a distilling temperature of 180 °C, a pressure of 30 Pa, and a feed flow rate of 700 ml/h, the purity of DDDA in the residence reached 97.55% with a yield of 53.18% researchgate.net. Multiple passes through the molecular distillation apparatus can significantly enhance the purity, with one study reporting an improvement to 99.22% researchgate.net. Molecular distillation is effective in concentrating DDDA in the retentate nii.ac.jp.
Optimization of Purification Parameters for Industrial Scale Production
Optimizing the purification parameters is critical for achieving high yield and purity of this compound in industrial-scale production. For falling film crystallization, factors such as crystallizing time, flow rate of the melt, and the temperature of the glycerine bath are key to maximizing separation efficiency researchgate.netresearchgate.net. In batch cooling crystallization, parameters including the initial supersaturation ratio, gassing air flow rate, and solution preparation temperature have been optimized researchgate.nettandfonline.com. An optimized batch cooling crystallization process using a pneumatically agitated crystallizer with an acetic acid-water solvent system achieved a final crystal product with 82.0% yield and 99.20% purity under specific conditions: initial supersaturation ratio of 300:3000 (g/mL), gassing air flow rate of 4 L/min, and solution preparation temperature of 85 °C researchgate.nettandfonline.com. These optimized conditions also resulted in improved crystal morphology compared to crude feedstocks researchgate.nettandfonline.com. The purification of DDDA from microbial fermentation broth presents challenges due to the presence of complex components and impurities with similar physical properties researchgate.net.
Here is a table summarizing some key data points from research findings on DDDA purification:
| Method | Feed Purity (% by mole/mass) | Achieved Purity (% by mole/mass) | Key Parameters Optimized | Yield (%) | Source |
| Falling Film Crystallization | 96 (by mole) | >99 (by mole) | Crystallizing time, melt flow rate, glycerine bath temp. | Not specified | researchgate.netresearchgate.net |
| Batch Cooling Crystallization | Crude | 99.20 (by mass) | Supersaturation ratio, gassing air flow rate, prep. temp. | 82.0 | researchgate.nettandfonline.com |
| Molecular Distillation | Crude (after recrystallization) | 97.55 (in residence, 1 pass) | Distilling temperature, pressure, feed flow rate | 53.18 | researchgate.net |
| Molecular Distillation | Crude (multiple passes) | 99.22 (by mass) | Distilling temperature, pressure, feed flow rate | Not specified | researchgate.net |
Table 1: Summary of this compound Purification Data
Future Research Directions and Emerging Applications
Advancements in Sustainable Dodecanedioic Acid Production Technologies
Current research is heavily invested in shifting DDDA production from traditional petrochemical routes to more sustainable and environmentally friendly methods. Biotechnological approaches, particularly microbial fermentation, are at the forefront of these advancements. Companies are actively developing pathways to produce bio-DDDA from renewable feedstocks, such as plant oils or their derivatives, which can significantly reduce the carbon footprint compared to conventional synthesis. minka.gob.ecglobenewswire.com
Studies have demonstrated the potential of using microorganisms like Candida tropicalis for the biotransformation of low-cost plant-oil derivatives, such as dodecanoic acid methyl ester, into DDDA. oup.comnih.gov By optimizing process parameters like pH and substrate feeding strategy, researchers have achieved notable DDDA concentrations in small-scale bioreactor systems. oup.comnih.gov Further research aims to improve the efficiency and yield of these bioprocesses through metabolic engineering and synthetic biology techniques, potentially utilizing engineered yeast strains like Saccharomyces cerevisiae expressing specific cytochrome P450 enzymes involved in fatty acid ω-oxidation. chula.ac.thmdpi.com
| Production Method | Feedstock Type | Potential Advantages | Research Focus Areas |
| Microbial Fermentation | Renewable (Plant oils, waste streams) | Lower carbon footprint, utilizes renewable resources | Strain engineering, process optimization, novel feedstocks |
| Novel Chemical Synthesis | Various | Potentially milder conditions, reduced byproducts | Catalyst development, alternative reaction pathways |
Development of Next-Generation this compound-Based Biopolymers
This compound's role as a monomer in high-performance polyamides like nylon 6,12 is well-established. minka.gob.ec Future research is exploring the development of next-generation biopolymers that leverage DDDA's properties, focusing on enhanced performance, biodegradability, and novel functionalities. The increasing demand for sustainable materials is a key driver in this area. globenewswire.com
DDDA is being incorporated into biodegradable plastics, particularly eco-friendly polyamides, for applications in packaging, agriculture, and medical devices. globenewswire.com Research is also exploring the synthesis of novel polyesters using DDDA and bio-based monomers like xylitol (B92547). researchgate.netacs.orgacs.orgnih.govmdpi.com These new polymers, such as poly(xylitol-dodecanedioic acid) (PXDDA), have shown promising properties like high elasticity and biocompatibility, suggesting their potential in biomedical applications like tissue engineering and drug delivery. researchgate.netacs.orgacs.orgnih.govresearchgate.net The properties of these polymers, including elasticity, hydrophobicity, and degradation rate, can be tuned by varying the ratio of monomers. researchgate.netacs.org
Expanded Biomedical Applications of this compound and its Metabolites
Beyond its use in biomaterials, future research is investigating the direct or indirect biomedical applications of this compound and its metabolites. While dosage and safety profiles are outside the scope here, the inherent properties of DDDA and its metabolic pathways are being explored for therapeutic potential.
Studies suggest that medium-chain dicarboxylic acids, including this compound, can influence cellular metabolic processes. Research in animal models has indicated that supplementation with dicarboxylic acids like this compound may offer protective effects against acute kidney injury by stimulating renal peroxisomal activity. biorxiv.org This highlights a potential area for future investigation into the metabolic roles and therapeutic implications of DDDA and related compounds. Untargeted metabolomics studies are also exploring the presence and changes in dicarboxylic acids, including this compound, in biological samples, which could lead to the identification of new biomarkers or therapeutic targets. nih.gov
Interdisciplinary Research at the Nexus of Chemical Synthesis and Biotechnology
The future of DDDA production and application lies increasingly in the integration of chemical synthesis and biotechnology. This interdisciplinary approach aims to combine the strengths of both fields to create more efficient, sustainable, and novel processes and materials.
Research is focusing on designing multi-enzymatic cascades for the biotransformation of fatty acids into DDDA, showcasing a direct intersection of enzyme discovery (biotechnology) and reaction pathway design (chemical synthesis). researchgate.net Metabolic engineering of microorganisms to efficiently produce DDDA from various carbon sources, including waste streams, requires expertise in both microbial genetics and chemical process optimization. chula.ac.thmdpi.comresearchgate.net Furthermore, the development of bio-based polymers from DDDA often involves biotechnological production of monomers followed by chemical polymerization techniques. researchgate.netacs.orgacs.orgnih.govmdpi.comresearchgate.net This synergy is crucial for developing cost-competitive and environmentally sound alternatives to petrochemical-based products. bio.org
Exploration of this compound in Circular Economy Models and Waste Valorization
A significant future direction for this compound involves its integration into circular economy models, particularly through waste valorization. This entails utilizing waste streams as feedstocks for DDDA production or designing DDDA-based materials that are easily recyclable or biodegradable within a circular system.
Research is exploring the biotransformation of low-cost plant-oil derivatives and even waste streams, such as coconut milk wastewater, into DDDA using engineered microorganisms. oup.comnih.govmdpi.com This directly contributes to waste valorization by converting low-value byproducts into a valuable chemical. un.orgresearchgate.net Additionally, the development of biodegradable polymers based on DDDA aligns with circular economy principles by reducing the persistence of materials in the environment at the end of their life cycle. globenewswire.commdpi.com Future research will likely focus on developing efficient methods for the recovery and purification of DDDA from complex waste matrices and designing DDDA-based materials with tailored biodegradability or chemical recyclability. The concept of the circular economy, which emphasizes the full use of resources and reduction of waste, provides a strong framework for future innovations involving DDDA. un.orgresearchgate.netfuturemarketsinc.comrsc.org Waste valorization is a key strategy within this framework. un.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary laboratory synthesis methods for dodecanedioic acid (DDDA), and how do researchers validate their purity and structural integrity?
- Methodological Answer : DDDA synthesis typically involves chemical oxidation of cyclododecane or microbial ω-oxidation of fatty acids (e.g., lauric acid) using Candida tropicalis strains. Validation requires gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. Differential scanning calorimetry (DSC) can assess thermal stability, while titration methods quantify carboxylic acid groups .
Q. How is this compound characterized in biological systems, and what analytical techniques are critical for detecting its metabolites?
- Methodological Answer : Untargeted metabolomics using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is standard for identifying DDDA metabolites. Isotopic labeling (e.g., deuterated DDDA) helps trace ω-oxidation pathways. Researchers must account for interindividual variability in metabolomic data by normalizing to internal standards and validating findings with targeted assays (e.g., enzymatic assays for β-oxidation intermediates) .
Q. What role does DDDA play in metabolic studies, and how do researchers model its effects in vitro vs. in vivo?
- Methodological Answer : DDDA is studied as an alternative energy substrate in mitochondrial dysfunction models. In vitro, primary hepatocytes or adipocyte cell lines are treated with DDDA to measure lipid oxidation rates via Seahorse assays. In vivo, rodent models with induced metabolic syndrome are fed DDDA-supplemented diets, followed by plasma metabolomics and tissue-specific transcriptomics (RNA-seq) to assess gluconeogenesis and lipid metabolism .
Advanced Research Questions
Q. How can researchers optimize microbial strains for higher yields of DDDA in bioconversion processes, and what genomic tools are pivotal?
- Methodological Answer : Strain optimization involves CRISPR-Cas9 editing of Candida tropicalis to enhance cytochrome P450 enzymes (e.g., CYP52A) for ω-oxidation efficiency. Fermentation parameters (pH, aeration, carbon source ratio) are tuned using design-of-experiment (DoE) models. Yield quantification via HPLC coupled with kinetic modeling identifies rate-limiting steps .
Q. What experimental strategies resolve contradictions in DDDA’s reported metabolic effects across different in vivo models?
- Methodological Answer : Contradictions often arise from interspecies differences in β-oxidation enzyme expression. Researchers should:
- Perform cross-species comparative studies (e.g., mouse vs. zebrafish) with standardized DDDA dosing.
- Use stable isotope-resolved metabolomics (SIRM) to map species-specific flux differences in the TCA cycle.
- Validate hypotheses with knockout models (e.g., PPARα⁻/⁻ mice) to isolate DDDA’s receptor-mediated effects .
Q. How do researchers design experiments to distinguish endogenous DDDA production from dietary intake in biomarker studies?
- Methodological Answer : Controlled feeding studies with deuterium-labeled DDDA (d₅-DDDA) are conducted in human cohorts. Isotope ratio mass spectrometry (IRMS) differentiates dietary DDDA from endogenous ω-oxidation products. Longitudinal sampling and mixed-effects models account for interindividual variability in fatty acid metabolism .
Q. What advanced computational methods predict DDDA’s interactions with industrial or biological polymers, and how are these validated experimentally?
- Methodological Answer : Molecular dynamics (MD) simulations model DDDA’s binding affinity with nylon-6,12 or polyurethane precursors. Density functional theory (DFT) calculates electronic properties for adhesion predictions. Experimental validation involves tensile strength testing of copolymer films and X-ray diffraction (XRD) to assess crystallinity changes .
Data Contradiction and Reproducibility
Q. Why do DDDA’s reported toxicity profiles vary across studies, and how can researchers standardize ecotoxicological assessments?
- Methodological Answer : Discrepancies arise from differences in test organisms (e.g., Daphnia magna vs. algae) and exposure durations. Standardization requires:
- OECD/EPA guideline adherence for acute/chronic toxicity tests.
- Environmental fate studies using LC-MS to track DDDA degradation products in simulated ecosystems.
- Multi-omics approaches (e.g., ecotoxicogenomics) to identify conserved toxicity pathways .
Methodological Resources
| Technique | Application Example | Key References |
|---|---|---|
| GC-MS/NMR | Purity and structural validation of DDDA | |
| CRISPR-Cas9 Editing | Microbial strain optimization for bioconversion | |
| SIRM | Mapping species-specific metabolic flux |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
